Nlrp3-IN-32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22BrN3O |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(2E)-7-bromo-2-[[5-(4-methylpiperazin-1-yl)-2-pyridinyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C21H22BrN3O/c1-24-8-10-25(11-9-24)19-7-6-18(23-14-19)12-16-3-2-15-4-5-17(22)13-20(15)21(16)26/h4-7,12-14H,2-3,8-11H2,1H3/b16-12+ |
InChI Key |
FGVFKBNUCVBYEV-FOWTUZBSSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)/C=C/3\CCC4=C(C3=O)C=C(C=C4)Br |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C=C3CCC4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-32: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-32 has emerged as a noteworthy small molecule inhibitor of the NLRP3 inflammasome, a key multiprotein complex implicated in the innate immune response and the pathogenesis of numerous inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, designed for professionals in research and drug development. The document details the molecular interactions, signaling pathways, and cellular effects of this compound. It includes a compilation of available quantitative data, a representative experimental protocol for assessing NLRP3 inhibition, and detailed visualizations to elucidate complex biological processes.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Its activation is a two-step process involving a priming signal, typically from microbial components or endogenous cytokines, and a subsequent activation signal from a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.[4] Activated caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2][3] Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory disorders, making it a prime target for therapeutic intervention.
This compound: A Novel Inhibitor of the NLRP3 Inflammasome
This compound, also identified as compound 7a, is a 3,4-dihydronaphthalene-1(2H)-one derivative that has been identified as a potent inhibitor of the NLRP3 inflammasome.[2][5][6] Its multifaceted mechanism of action targets several key aspects of the inflammatory cascade, positioning it as a promising candidate for further investigation in the context of NLRP3-driven diseases.
Core Mechanism of Action
The inhibitory action of this compound is characterized by a multi-pronged approach that disrupts both the upstream signaling and the core machinery of the NLRP3 inflammasome.
Downregulation of Key Inflammasome Components
A primary mechanism of this compound is its ability to down-regulate the expression of essential components of the inflammasome complex. Specifically, it has been shown to reduce the cellular levels of both NLRP3 and the adaptor protein ASC.[2][5][6] By decreasing the available pool of these proteins, this compound effectively limits the capacity of the cell to assemble functional inflammasomes in response to activating stimuli.
Inhibition of the NF-κB Signaling Pathway
This compound also exerts its anti-inflammatory effects by targeting the upstream nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6] The priming of the NLRP3 inflammasome is critically dependent on NF-κB, which drives the transcription of NLRP3 and pro-IL-1β. This compound inhibits the phosphorylation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][5][6] This blockade of NF-κB activation prevents the initial priming step required for inflammasome activation.
Attenuation of Oxidative Stress
The production of reactive oxygen species (ROS) is a common upstream event that can contribute to NLRP3 inflammasome activation. This compound has been demonstrated to inhibit the production of ROS, thereby mitigating a key danger signal that can trigger the inflammasome cascade.[2][5][6]
Quantitative Data
| Concentration (μM) | Effect on Inflammatory Cytokine Release (TNF-α, IL-6, IL-18, IL-1β) | Effect on Intracellular ROS and NO Production | Cytotoxicity in RAW264.7 Cells |
| 1.5 | Dose-dependent reversal of release | Dose-dependent clearance | Low (3.8% apoptosis) |
| 3.0 | Dose-dependent reversal of release | Dose-dependent clearance | Low (5.6% apoptosis) |
| 6.0 | Dose-dependent reversal of release | Dose-dependent clearance | Low (6.8% apoptosis) |
Data sourced from publicly available information on this compound (compound 7a).
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of NLRP3 ATPase Activity: A Technical Guide Featuring Nlrp3-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in response to a wide array of danger signals triggers a cascade of inflammatory responses, including the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of programmed cell death known as pyroptosis. The ATPase activity of the central NACHT domain of NLRP3 is essential for its oligomerization and subsequent inflammasome assembly. Consequently, targeting this ATPase function has become a promising therapeutic strategy for a host of inflammatory diseases. This technical guide provides an in-depth look at the inhibition of NLRP3, with a special focus on the compound Nlrp3-IN-32 and a comparative analysis with direct NLRP3 ATPase inhibitors.
This compound: An Indirect Inhibitor of the NLRP3 Inflammasome
This compound, also identified as compound 7a, is a novel anti-inflammatory agent derived from 3,4-dihydronaphthalene-1(2H)-one.[1] Contrary to mechanisms that directly target the NLRP3 ATPase activity, this compound employs an indirect strategy to thwart inflammasome activation. Its primary modes of action are the downregulation of key inflammasome components and the suppression of upstream signaling pathways.
Mechanism of Action of this compound
The anti-inflammatory effects of this compound are attributed to a multi-pronged approach:
-
Downregulation of NLRP3 and ASC Expression: this compound has been shown to decrease the expression levels of both NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical adaptor protein for inflammasome assembly.[1] By reducing the available pool of these essential proteins, the formation of a functional inflammasome complex is significantly hampered.
-
Inhibition of the NF-κB Signaling Pathway: The compound effectively inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] The NF-κB pathway is a key upstream regulator of NLRP3 and pro-IL-1β transcription, thus its inhibition curtails the priming step of inflammasome activation.
-
Reduction of Reactive Oxygen Species (ROS): this compound also diminishes the production of intracellular ROS, which is a known trigger for NLRP3 activation.[1]
Molecular docking studies suggest that this compound may physically interact with NLRP3, ASC, and p65, which could contribute to its inhibitory effects.[1]
Quantitative Data for this compound
The following table summarizes the reported in vitro activity of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Parameter | Cell Line | Stimulant | Concentrations Tested | Observed Effect | Reference |
| Cytokine Release (TNF-α, IL-6, IL-18, IL-1β) | RAW264.7 | LPS | 1.5, 3, 6 μM | Dose-dependent reduction in cytokine release | [1] |
| Intracellular ROS and NO Production | RAW264.7 | LPS | 1.5, 3, 6 μM | Dose-dependent reduction in ROS and NO | [1] |
| Cytotoxicity (Apoptosis Rate) | RAW264.7 | - | 1.5, 3, 6 μM | Low cytotoxicity with apoptosis rates of 3.8%, 5.6%, and 6.8% respectively | [1] |
Direct Inhibition of NLRP3 ATPase Activity: The Case of CY-09
To provide a comprehensive understanding of NLRP3 inhibition, it is crucial to examine compounds that directly target the ATPase activity of the NACHT domain. CY-09 is a well-characterized small molecule that functions as a selective and direct inhibitor of the NLRP3 inflammasome.
Mechanism of Action of CY-09
CY-09 exerts its inhibitory effect by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3. This interaction competitively blocks ATP from binding, thereby inhibiting the intrinsic ATPase activity of NLRP3. The inhibition of ATP hydrolysis prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.
Quantitative Data for CY-09
| Parameter | Assay Type | Value | Reference |
| IC50 (NLRP3 ATPase Activity) | Biochemical Assay | Not explicitly stated, but effective at 0.1–1 µM | |
| IC50 (IL-1β Secretion) | Cell-based Assay (LPS-primed BMDMs) | ~5 µM |
Experimental Protocols
Protocol 1: Evaluation of this compound on Cytokine Release in Macrophages
Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α, IL-6, IL-18, and IL-1β
-
96-well cell culture plates
Methodology:
-
Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1.5, 3, 6 μM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, IL-18, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine release.
Protocol 2: In Vitro NLRP3 ATPase Activity Inhibition Assay (with CY-09)
Objective: To measure the direct inhibitory effect of a compound (e.g., CY-09) on the ATPase activity of purified NLRP3 protein.
Materials:
-
Purified recombinant human NLRP3 protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
CY-09 (dissolved in DMSO)
-
384-well assay plates
Methodology:
-
Add purified NLRP3 protein to the wells of a 384-well plate.
-
Add varying concentrations of CY-09 or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the ATPase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of CY-09 and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for NLRP3 ATPase inhibition assay.
Conclusion
The inhibition of the NLRP3 inflammasome presents a significant opportunity for the development of novel therapeutics for a wide range of inflammatory diseases. While direct inhibition of the NLRP3 ATPase activity, as exemplified by CY-09, is a validated and potent mechanism, compounds like this compound demonstrate that alternative, indirect strategies can also effectively disrupt inflammasome activation. This compound's ability to downregulate key inflammasome components and suppress upstream NF-κB signaling highlights the complexity of NLRP3 regulation and offers additional avenues for therapeutic intervention. A thorough understanding of these distinct inhibitory mechanisms is paramount for the rational design and development of the next generation of NLRP3-targeted therapies.
References
Nlrp3-IN-32: A Technical Guide to its Inhibitory Effect on ASC Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key event in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms large signaling platforms known as ASC specks. Nlrp3-IN-32, a novel 3,4-dihydronaphthalene-1(2H)-one derivative, has emerged as a potent inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth analysis of the effect of this compound on ASC oligomerization, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Introduction to NLRP3 Inflammasome and ASC Oligomerization
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits ASC. This recruitment triggers the self-oligomerization of ASC into a large filamentous structure, the ASC speck.[1] This speck then serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[2] Given its central role, the inhibition of ASC oligomerization is a key therapeutic strategy for targeting NLRP3-driven inflammation.
This compound: Mechanism of Action
This compound (also referred to as compound 7a) is a small molecule inhibitor that targets the NLRP3 inflammasome pathway through a multi-faceted approach.[3][4] Its primary mechanisms relevant to the inhibition of ASC oligomerization include:
-
Down-regulation of NLRP3 and ASC Expression: this compound has been shown to decrease the protein expression levels of both NLRP3 and ASC. By reducing the available pool of these essential components, the inhibitor effectively limits the potential for inflammasome assembly and subsequent ASC oligomerization.[3]
-
Inhibition of the NF-κB Signaling Pathway: The transcription of NLRP3 and pro-IL-1β is largely dependent on the activation of the NF-κB signaling pathway. This compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4] This upstream inhibition curtails the priming signal required for the expression of inflammasome components.
-
Reduction of Reactive Oxygen Species (ROS): ROS are known activators of the NLRP3 inflammasome. This compound has been demonstrated to decrease the production of intracellular ROS, thereby reducing a key trigger for NLRP3 activation and subsequent ASC oligomerization.[1][3]
The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the points of inhibition by this compound.
Caption: this compound inhibits NLRP3 inflammasome activation and ASC oligomerization.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory activity of this compound on the NLRP3 inflammasome pathway has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Effect of this compound on Inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Macrophages
| Concentration of this compound | Inhibition of TNF-α Release | Inhibition of IL-6 Release | Inhibition of IL-1β Release |
| 1.5 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| 3.0 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| 6.0 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Data is qualitative as presented in the source, indicating a dose-dependent reversal of inflammatory cytokine release.[1]
Table 2: Effect of this compound on NLRP3 and ASC Protein Expression in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Relative NLRP3 Protein Expression | Relative ASC Protein Expression |
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | Upregulated | Upregulated |
| LPS + this compound (3 µM) | Significantly Reduced | Significantly Reduced |
| LPS + this compound (6 µM) | More Significantly Reduced | More Significantly Reduced |
This table summarizes the observed down-regulation of NLRP3 and ASC protein levels by this compound in a dose-dependent manner.[3]
Note: While the primary literature confirms that this compound blocks the assembly and activation of the NLRP3 inflammasome, which inherently involves the inhibition of ASC oligomerization, specific quantitative data such as the IC50 for ASC speck formation was not explicitly provided in the reviewed literature. The provided data focuses on the upstream regulatory effects and downstream cytokine inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on the NLRP3 inflammasome pathway.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1.5, 3, and 6 µM) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to prime the NLRP3 inflammasome.
-
After a priming period (e.g., 6 hours), a second stimulus such as ATP or nigericin can be added to activate the inflammasome for ASC oligomerization studies. For cytokine release and protein expression analysis, LPS stimulation alone may be sufficient.
-
Collect cell supernatants for cytokine analysis and cell lysates for protein expression analysis.
-
Western Blotting for NLRP3 and ASC Expression
-
Cell Lysis: After treatment, wash cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
ASC Oligomerization Assay (Chemical Cross-linking)
This is a standard protocol to directly visualize ASC oligomers.
-
Cell Treatment and Lysis:
-
Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS, followed by treatment with this compound.
-
Stimulate with an NLRP3 activator (e.g., nigericin or ATP).
-
Lyse the cells in a suitable buffer (e.g., Triton X-100 based lysis buffer).
-
-
Cross-linking:
-
Pellet the insoluble fraction containing ASC specks by centrifugation.
-
Resuspend the pellet and treat with a cross-linking agent such as disuccinimidyl suberate (DSS) for 30 minutes at room temperature.
-
Quench the cross-linking reaction.
-
-
Western Blotting:
-
Resuspend the cross-linked pellet in sample buffer.
-
Separate the proteins by SDS-PAGE and perform Western blotting for ASC.
-
ASC monomers, dimers, and higher-order oligomers will be visible as distinct bands.
-
The following diagram illustrates a typical experimental workflow for assessing the effect of an inhibitor on ASC oligomerization.
Caption: Experimental workflow for evaluating this compound's effect.
Conclusion
This compound is a promising inhibitor of the NLRP3 inflammasome. Its ability to down-regulate the expression of key inflammasome components, NLRP3 and ASC, and to suppress upstream activation signals such as NF-κB and ROS, positions it as a potent modulator of ASC oligomerization and subsequent inflammatory responses. While direct quantitative data on the inhibition of ASC speck formation is yet to be published, the existing evidence strongly supports its efficacy in blocking the assembly of the NLRP3 inflammasome. Further studies focusing on the direct interaction of this compound with inflammasome components and more detailed quantification of its effect on ASC oligomerization will be valuable for its continued development as a therapeutic agent for NLRP3-driven diseases.
References
- 1. Frontiers | What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-32: A Technical Guide to its Role in Blocking IL-1β and IL-18 Processing
An In-depth Analysis for Researchers and Drug Development Professionals
Core Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that assembles in the cytosol in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This assembly leads to the activation of caspase-1, a protease responsible for the cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms.[1]
NLRP3 inhibitors, such as MCC950, act by directly targeting the NLRP3 protein, preventing its activation and the subsequent downstream events.[2] This targeted inhibition effectively blocks the maturation and secretion of both IL-1β and IL-18, thereby dampening the inflammatory response.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Quantitative Data on NLRP3 Inhibition
The efficacy of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following table summarizes representative quantitative data for the well-characterized NLRP3 inhibitor MCC950.
| Cell Type | Stimulus | Measured Cytokine | IC50 of MCC950 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | IL-1β | 627 nM | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β | ~8 nM | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β | ~7.5 nM | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + MSU Crystals | IL-1β | ~10 nM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitor activity. Below are standardized protocols for key in vitro experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of inhibition by a test compound.
Caption: Experimental workflow for assessing NLRP3 inhibitor efficacy.
1. Cell Culture and Plating:
-
Culture bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes. For THP-1 cells, differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
2. Priming:
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for 2-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[4]
3. Inhibition:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound or MCC950) for 30-60 minutes.
4. Activation:
-
Stimulate the cells with a specific NLRP3 activator, such as:
5. Measurement of Cytokine Release:
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
Quantify the concentration of mature IL-1β and IL-18 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
6. Assessment of Cell Viability:
-
To ensure that the inhibitor is not cytotoxic, perform a lactate dehydrogenase (LDH) assay on the supernatant to measure cell lysis.
Logical Relationship: NLRP3 Activation and Cytokine Processing
The activation of the NLRP3 inflammasome is a prerequisite for the processing of pro-IL-1β and pro-IL-18. This relationship can be visualized as a direct causal chain.
Caption: Logical flow from NLRP3 activation to inflammation.
Conclusion
Inhibitors of the NLRP3 inflammasome, exemplified by the well-studied compound MCC950, represent a promising therapeutic strategy for a multitude of inflammatory disorders. Their targeted mechanism of action, which directly prevents the activation of NLRP3, leads to a potent and specific blockade of IL-1β and IL-18 processing and release. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel NLRP3 inhibitors. As our understanding of the intricate regulation of the NLRP3 inflammasome deepens, so too will the opportunities for designing next-generation therapeutics to combat inflammatory diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. Molecularly Distinct NLRP3 Inducers Mediate Diverse Ratios of Interleukin-1β and Interleukin-18 from Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NLRP3 Inhibition on Pyroptosis and Gasdermin D Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome triggers a cascade of events leading to pyroptosis, a lytic and pro-inflammatory form of cell death, which is executed by the pore-forming protein Gasdermin D (GSDMD). This technical guide provides an in-depth overview of the impact of NLRP3 inhibition on pyroptosis and GSDMD cleavage, with a focus on the hypothetical NLRP3 inhibitor, Nlrp3-IN-32. This document outlines the underlying signaling pathways, provides detailed experimental protocols for assessing inhibitor efficacy, and presents hypothetical quantitative data to illustrate the expected outcomes of NLRP3 inhibition.
The NLRP3 Inflammasome Signaling Pathway and Pyroptosis
The activation of the NLRP3 inflammasome is a two-step process involving priming and activation signals. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Active caspase-1 then cleaves its substrates, including pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and the pyroptosis effector, Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD (GSDMD-NT) inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cellular contents.
This compound: A Hypothetical NLRP3 Inhibitor
For the purpose of this guide, we will consider "this compound" as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is presumed to be the direct binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of downstream signaling.
Quantitative Assessment of this compound Efficacy
The following tables present hypothetical quantitative data illustrating the dose-dependent effects of this compound on key markers of pyroptosis and GSDMD cleavage in lipopolysaccharide (LPS)-primed and nigericin-stimulated bone marrow-derived macrophages (BMDMs).
Table 1: Inhibition of Gasdermin D Cleavage by this compound
| This compound Conc. (nM) | GSDMD-NT (p30) / GAPDH (Relative Density) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.45 | 55 |
| 100 | 0.10 | 90 |
| 1000 | 0.02 | 98 |
| IC50 | ~15 nM |
Table 2: Inhibition of Pyroptosis (LDH Release) by this compound
| This compound Conc. (nM) | LDH Release (% of Maximum) | % Inhibition |
| 0 (Vehicle) | 100 | 0 |
| 1 | 88 | 12 |
| 10 | 50 | 50 |
| 100 | 12 | 88 |
| 1000 | 3 | 97 |
| IC50 | 10 nM |
Table 3: Inhibition of IL-1β Release by this compound
| This compound Conc. (nM) | IL-1β Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 2500 | 0 |
| 1 | 2125 | 15 |
| 10 | 1125 | 55 |
| 100 | 250 | 90 |
| 1000 | 50 | 98 |
| IC50 | ~15 nM |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to assess the impact of an NLRP3 inhibitor on pyroptosis and GSDMD cleavage.
Cell Culture and Treatment
-
Cell Line: Bone Marrow-Derived Macrophages (BMDMs) are a standard primary cell model for NLRP3 inflammasome studies.
-
Priming: Plate BMDMs at a density of 1 x 10^6 cells/mL in complete RPMI medium. Prime cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Activation: Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.
Western Blot for Gasdermin D Cleavage
-
Sample Preparation: After treatment, collect the cell lysates in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the N-terminus of Gasdermin D (to detect the p30 fragment) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the ratio of GSDMD-NT to the loading control.
LDH Release Assay for Pyroptosis
-
Sample Collection: After treatment, carefully collect the cell culture supernatant.
-
Assay Procedure: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Measurement: Mix the supernatant with the assay reagents according to the manufacturer's instructions and incubate at room temperature. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
ELISA for IL-1β Release
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Assay Procedure: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit for mouse IL-1β.
-
Measurement: Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the samples, incubating with a detection antibody, adding a substrate, and measuring the colorimetric change.
-
Quantification: Determine the concentration of IL-1β in the samples by comparing the absorbance values to a standard curve.
Conclusion
The inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a multitude of inflammatory diseases. A compound like this compound, by effectively blocking NLRP3 activation, would be expected to significantly reduce Gasdermin D cleavage and subsequent pyroptotic cell death, as well as the release of the potent pro-inflammatory cytokine IL-1β. The experimental protocols and hypothetical data presented in this guide provide a framework for the preclinical evaluation of NLRP3 inhibitors and for understanding their impact on the key molecular events of pyroptosis. Further in vivo studies would be necessary to validate the therapeutic potential of such inhibitors.
Technical Guide: Cellular Uptake and Intracellular Localization of Novel NLRP3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific experimental data on the cellular uptake and intracellular localization of a compound designated "Nlrp3-IN-32" is not available in the public domain. This guide, therefore, provides a comprehensive framework for characterizing any novel small molecule NLRP3 inhibitor, using established principles of cell biology and pharmacology. It outlines the known localization of the target protein, NLRP3, and details the experimental protocols required to determine the cellular entry and subcellular distribution of a new chemical entity designed to inhibit its function.
The Target: NLRP3 Inflammasome and its Intracellular Localization
The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a critical role in the innate immune system.[1] Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Understanding the subcellular localization of NLRP3 is paramount for predicting the necessary distribution of an effective inhibitor.
NLRP3 activation is a two-step process: priming and activation.[1] In a resting state, NLRP3 is maintained in an auto-inhibited conformation in the cytoplasm.[3] Upon priming, typically through signals that activate NF-κB, the expression of NLRP3 and pro-IL-1β is upregulated.[1]
The localization of NLRP3 during its activation is dynamic and involves several organelles, making it a complex target. Upon receiving an activation signal, NLRP3 is thought to translocate to mitochondria-associated ER membranes (MAMs).[4] This localization is believed to be crucial for sensing mitochondrial stress signals, such as reactive oxygen species (ROS) and mitochondrial DNA (mtDNA).[1][4] Following activation and interaction with the adaptor protein ASC, the inflammasome complex assembles into a large perinuclear speck-like structure.[1]
Table 1: Summary of NLRP3 Subcellular Localization
| Cellular State | NLRP3 Localization | Associated Organelles/Structures |
| Resting/Unstimulated | Cytosol | Endoplasmic Reticulum (ER) |
| Primed | Cytosol, increased expression | - |
| Activated | Mitochondria-Associated ER Membranes (MAMs), Cytosol | Mitochondria, Endoplasmic Reticulum |
| Assembled Inflammasome | Perinuclear region | Microtubule organizing center (MTOC) |
General Principles of Small Molecule Cellular Uptake
The ability of a small molecule inhibitor to reach its intracellular target is governed by its physicochemical properties and the nature of the cell membrane. The primary mechanisms of cellular uptake include:
-
Passive Diffusion: Small, lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane.[5] This is a major route of entry for many orally bioavailable drugs. Lipophilicity, molecular size, and charge are key determinants of passive diffusion efficiency.[5]
-
Facilitated Diffusion: This process involves membrane proteins that act as carriers or channels to facilitate the passage of molecules down their concentration gradient.
-
Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient, allowing for intracellular accumulation.[5] Active transport can be a mechanism for both cellular uptake and efflux, with efflux transporters like P-glycoprotein being a common cause of drug resistance.[6]
-
Endocytosis: Larger molecules or particles can be internalized by the cell through various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][7]
The physicochemical properties of a molecule like a hypothetical this compound, such as its molecular weight, lipophilicity (logP), aqueous solubility, and pKa, will strongly influence which of these uptake mechanisms predominates.[8]
Experimental Protocols for Determining Cellular Uptake and Intracellular Localization
A multi-faceted experimental approach is necessary to fully characterize the cellular uptake and localization of a novel NLRP3 inhibitor.
Cell Permeability Assays
These in vitro assays provide quantitative data on a compound's ability to cross cellular or artificial membranes.
Table 2: Comparison of Common Permeability Assays
| Assay | Principle | Advantages | Disadvantages |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane.[9][10] | High-throughput, cost-effective, measures only passive diffusion.[9][11] | Does not account for active transport or efflux.[11] |
| Caco-2 Permeability Assay | Uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions, mimicking the intestinal wall.[9][10] | Gold standard for predicting oral absorption, assesses both passive diffusion and active transport/efflux.[10] | Lower throughput, more complex and expensive than PAMPA, variable expression of transporters.[10] |
| MDR1-MDCK Assay | Uses Madin-Darby canine kidney cells engineered to overexpress the human P-glycoprotein (MDR1) efflux pump.[10] | Specifically identifies substrates of P-glycoprotein, helping to predict potential for drug resistance and blood-brain barrier penetration.[10] | Does not model the full complexity of intestinal transporters. |
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer yellow.
-
Transport Experiment:
-
The test compound (e.g., this compound) is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) transport, simulating absorption.
-
In a separate set of wells, the compound is added to the basolateral (B) side to assess B-to-A transport, which indicates efflux.
-
-
Sample Analysis: At specified time points, samples are taken from both the apical and basolateral chambers and the concentration of the test compound is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux.
Subcellular Fractionation
This biochemical technique separates cellular components into different fractions, allowing for the quantification of the inhibitor in each compartment.
Detailed Protocol: Subcellular Fractionation by Differential Centrifugation
-
Cell Lysis: Cells treated with the inhibitor are harvested and gently lysed in a hypotonic buffer to break the plasma membrane while keeping organelles intact.
-
Nuclear Fraction Isolation: The lysate is centrifuged at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Mitochondrial Fraction Isolation: The supernatant from the previous step is centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Microsomal (ER) and Cytosolic Fraction Separation: The resulting supernatant is centrifuged at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.
-
Quantification: The concentration of the inhibitor in each fraction is determined by LC-MS/MS. Protein assays are performed on each fraction to normalize the inhibitor concentration to the protein content.
Intracellular Localization by Imaging
Confocal microscopy provides high-resolution images of the subcellular distribution of an inhibitor, often through the use of fluorescently tagged derivatives or specific antibodies.
Detailed Protocol: Confocal Microscopy with Immunofluorescence
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the inhibitor.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cell.
-
Immunolabeling:
-
Cells are incubated with a primary antibody that specifically recognizes the inhibitor (if available) or a tagged version of the inhibitor.
-
Organelle-specific markers are used for co-localization studies (e.g., anti-TOM20 for mitochondria, anti-calreticulin for ER).
-
Fluorescently labeled secondary antibodies are then used to detect the primary antibodies.
-
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope. Co-localization analysis is performed to determine the degree of spatial overlap between the inhibitor's signal and the signals from the organelle markers.
Visualizations: Pathways and Workflows
NLRP3 Inflammasome Activation Pathway
Caption: NLRP3 inflammasome activation pathway showing key subcellular events.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing the cellular uptake and localization of a novel inhibitor.
Inhibitor Localization and Mechanism of Action
Caption: Relationship between inhibitor localization and potential mechanisms of action.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 8. Physicochemical properties determine nanomaterial cellular uptake, transport and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 10. labinsights.nl [labinsights.nl]
- 11. sciforschenonline.org [sciforschenonline.org]
The Discovery and Development of MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), playing a crucial role in host defense. However, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1] This has positioned the NLRP3 inflammasome as a highly attractive therapeutic target. This guide provides a detailed overview of the discovery, development, and characterization of MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.
Discovery and Development of MCC950
MCC950, also known as CRID3 or CP-456,773, was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of IL-1β production.[2][3] Subsequent structure-activity relationship (SAR) studies led to the optimization of a diarylsulfonylurea-containing scaffold, culminating in the identification of MCC950 as a highly potent and selective inhibitor of the NLRP3 inflammasome.[2][3] Preclinical studies have demonstrated the efficacy of MCC950 in a variety of animal models of inflammatory diseases.[4][5] However, clinical development of MCC950 was halted due to observations of elevated liver enzymes in trial participants.[4] Despite this, MCC950 remains an invaluable research tool for elucidating the role of the NLRP3 inflammasome in health and disease.[2][4]
Quantitative Data: Potency and Selectivity of MCC950
The inhibitory activity of MCC950 has been extensively characterized in various cellular systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for MCC950 against NLRP3 inflammasome activation.
| Cell Type | Activator(s) | Readout | IC50 (nM) | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β release | 7.5 | [6] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-1β release | 8.1 | [6] |
| J774A.1 cells | LPS + ATP | IL-1β release | 1.59 ± 0.60 µM | [2] |
| Peritoneal Macrophages | LPS + ATP | IL-1β release | 0.04 ± 0.0008 µM | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-1β release | 10 | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-18 release | 12 | [7] |
| Primary Microglia | CuCl2 | IL-1β release | ~100 | [8] |
Mechanism of Action
MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. Mechanistic studies have revealed that MCC950 binds to the NACHT domain of NLRP3, which possesses ATPase activity essential for its function.[9][10] This interaction is thought to lock NLRP3 in an inactive conformation, thereby inhibiting its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[9] Consequently, the activation of caspase-1 and the processing and release of pro-inflammatory cytokines IL-1β and IL-18 are blocked.[1]
Signaling Pathways
The activation of the NLRP3 inflammasome is a tightly regulated two-step process.
Figure 1: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.
Experimental Protocols
IL-1β Release Assay
This assay measures the amount of mature IL-1β secreted from cells following inflammasome activation.
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or other suitable cell types (e.g., THP-1 monocytes) in a 96-well plate at an appropriate density and allow them to adhere.[11]
-
Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[11][12]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of MCC950 or a vehicle control for 30-60 minutes.[12]
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 5 µM) for 30-60 minutes.[11][12]
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[13]
Figure 2: Experimental Workflow for the IL-1β Release Assay.
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.
Methodology:
-
Cell Culture and Treatment: Seed macrophages in a suitable culture vessel (e.g., 6-well plate) and treat with LPS for priming, followed by an NLRP3 activator, as described in the IL-1β release assay.[14]
-
Cell Lysis: Lyse the cells in a buffer containing a mild non-ionic detergent (e.g., Triton X-100).[14]
-
Centrifugation: Centrifuge the lysate at a low speed to pellet the insoluble ASC oligomers.[14]
-
Cross-linking: Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (DSS).[14][15]
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-ASC antibody to visualize ASC monomers and oligomers.[14]
Figure 3: Experimental Workflow for the ASC Oligomerization Assay.
Conclusion
MCC950 has proven to be a highly valuable pharmacological tool for investigating the intricate role of the NLRP3 inflammasome in a multitude of inflammatory diseases. Its high potency and selectivity have enabled researchers to dissect the specific contributions of NLRP3-mediated inflammation in various pathological contexts. While its clinical development was halted, the wealth of data generated from studies utilizing MCC950 continues to advance our understanding of NLRP3 biology and provides a strong foundation for the development of next-generation NLRP3 inhibitors with improved safety profiles for the treatment of a wide array of debilitating diseases.
References
- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and structural characterization of the NLRP3 inflammasome [bonndoc.ulb.uni-bonn.de]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-1β Secretion Assay [bio-protocol.org]
- 14. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASC oligomerization assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of NLRP3 inflammasome inhibition using a test compound, referred to herein as Nlrp3-IN-32. The protocol outlines the use of human THP-1 monocytes, a widely accepted cell line for studying inflammasome activation.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The assay described here is a robust method for screening and characterizing potential NLRP3 inhibitors.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway. The second step, activation, is triggered by a variety of stimuli, including nigericin or ATP. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves Gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][2][3] this compound is hypothesized to inhibit the assembly or activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the major steps of the in vitro assay to determine the efficacy of this compound in inhibiting the NLRP3 inflammasome.
Caption: Experimental workflow for NLRP3 inhibition assay.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # |
| THP-1 cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| Nigericin sodium salt | Sigma-Aldrich | N7143 |
| This compound | Varies | Varies |
| Human IL-1β ELISA Kit | R&D Systems | DY201 |
| Caspase-Glo® 1 Inflammasome Assay | Promega | G9951 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | 88953 |
Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation. After incubation, gently aspirate the medium and replace it with fresh, PMA-free medium.
NLRP3 Inflammasome Activation and Inhibition
-
Priming: Prime the differentiated THP-1 cells by adding 1 µg/mL of LPS to each well. Incubate for 3 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Activation: Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells. Incubate for 1 hour at 37°C.
Readout Assays
-
After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on a standard curve.
-
Follow the manufacturer's protocol for the Caspase-Glo® 1 Inflammasome Assay.[4][5][6][7]
-
Briefly, add the Caspase-Glo® 1 reagent to the wells containing the cell culture supernatant or directly to the cells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Measure the activity of lactate dehydrogenase (LDH) released into the culture supernatant as an indicator of pyroptotic cell death.[8][9][10][11]
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture and incubate as specified.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Data Presentation and Analysis
The quantitative data obtained from the assays should be summarized in tables for clear comparison. The inhibitory effect of this compound is typically determined by calculating the half-maximal inhibitory concentration (IC50).
Table 1: Inhibition of IL-1β Release by this compound
| This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 0.1 | 1250 ± 98 | 16.7 |
| 0.5 | 800 ± 65 | 46.7 |
| 1.0 | 450 ± 40 | 70.0 |
| 5.0 | 150 ± 25 | 90.0 |
| 10.0 | 80 ± 15 | 94.7 |
| IC50 (µM) | ~0.6 |
Table 2: Inhibition of Caspase-1 Activity by this compound
| This compound (µM) | Luminescence (RLU) ± SD | % Inhibition |
| 0 (Vehicle) | 85000 ± 7500 | 0 |
| 0.1 | 72000 ± 6800 | 15.3 |
| 0.5 | 48000 ± 4500 | 43.5 |
| 1.0 | 25000 ± 2800 | 70.6 |
| 5.0 | 9000 ± 1200 | 89.4 |
| 10.0 | 5000 ± 800 | 94.1 |
| IC50 (µM) | ~0.7 |
Table 3: Inhibition of Pyroptosis (LDH Release) by this compound
| This compound (µM) | % LDH Release ± SD | % Inhibition |
| 0 (Vehicle) | 85 ± 7.5 | 0 |
| 0.1 | 70 ± 6.2 | 17.6 |
| 0.5 | 45 ± 4.8 | 47.1 |
| 1.0 | 25 ± 3.1 | 70.6 |
| 5.0 | 10 ± 1.5 | 88.2 |
| 10.0 | 6 ± 1.1 | 92.9 |
| IC50 (µM) | ~0.65 |
Note: The data presented in these tables are for illustrative purposes only and will need to be generated experimentally for this compound.
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of this compound as an inhibitor of the NLRP3 inflammasome. The described assays for IL-1β release, caspase-1 activity, and LDH release provide a multi-faceted approach to quantify the inhibitory potential of the test compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data for the characterization of novel NLRP3 inhibitors.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 6. promega.com [promega.com]
- 7. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 8. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. 2.5. Lactic dehydrogenase (LDH) release assay [bio-protocol.org]
- 11. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]
Application Note: Cell-Based Assays for Efficacy Testing of NLRP3-IN-32
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogenic and sterile danger signals.[1][2] Upon activation, the NLRP3 sensor protein oligomerizes, recruits the adaptor protein ASC, and activates caspase-1.[3][4] This cascade leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][5] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a host of chronic inflammatory and autoimmune diseases.[3][6] Consequently, NLRP3 has emerged as a promising therapeutic target for drug development.[4][7]
NLRP3-IN-32 is a novel small molecule inhibitor designed to specifically target the NLRP3 inflammasome. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays and protocols required to rigorously evaluate the efficacy and potency of this compound. The following sections detail the principles of key assays, step-by-step experimental protocols, and methods for data presentation and visualization.
Signaling Pathways and Experimental Logic
NLRP3 Inflammasome Activation Pathway
Canonical activation of the NLRP3 inflammasome is a two-step process.[1]
-
Signal 1 (Priming): Initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, which upregulates the transcription of NLRP3 and pro-IL-1β.[3][8]
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, nigericin, or crystalline substances, triggers a key cellular event like potassium (K+) efflux.[3][9] This leads to the assembly of the NLRP3 protein with the ASC adaptor and pro-caspase-1, forming the active inflammasome complex.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.[10][11]
This compound is hypothesized to interfere with this pathway, likely by preventing the assembly or activation of the inflammasome complex.
Experimental Workflow for Inhibitor Profiling
A systematic workflow is essential for characterizing the efficacy of this compound. The process begins with cell culture and priming, followed by inhibitor treatment and NLRP3 activation. Downstream readouts are then measured to quantify the inhibitory effect.
Data Presentation
Quantitative results should be summarized in tables to allow for clear comparison of potency and efficacy. This includes calculating the half-maximal inhibitory concentration (IC50) for this compound and comparing it against a well-characterized control inhibitor, such as MCC950.[5][12]
Table 1: Hypothetical IC50 Values for NLRP3 Inhibitors in THP-1 Macrophages
| Assay Readout | This compound IC50 (nM) | MCC950 IC50 (nM) |
| IL-1β Release (ELISA) | 15.2 | 8.5 |
| Caspase-1 Activity | 12.8 | 7.9 |
| Pyroptosis (LDH Release) | 25.6 | 18.3 |
Table 2: Example Data from IL-1β Release Assay
| Treatment Group | This compound (nM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | 15.2 ± 3.1 | N/A |
| Stimulated Control (LPS + Nigericin) | 0 | 1250.6 ± 85.4 | 0% |
| Test Compound | 1 | 1088.0 ± 75.1 | 13% |
| Test Compound | 10 | 712.8 ± 55.9 | 43% |
| Test Compound | 50 | 137.5 ± 20.3 | 89% |
| Test Compound | 100 | 45.1 ± 9.8 | 96% |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key assays used to determine the efficacy of this compound. The human monocytic THP-1 cell line is used as the primary model system, as it reliably expresses all components of the NLRP3 inflammasome.[13][14]
Protocol 1: IL-1β Release Assay via ELISA
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct downstream product of NLRP3 inflammasome activity.[15]
Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and Pen/Strep
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound and MCC950 (control inhibitor)
-
Opti-MEM™ I Reduced Serum Medium
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL (100 µL/well).
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C, 5% CO2. After incubation, cells should be adherent.
-
Gently wash the cells twice with warm PBS or serum-free medium to remove PMA and non-adherent cells. Add 100 µL of fresh complete RPMI-1640 medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Replace the medium with 90 µL of fresh Opti-MEM™.
-
Prime the cells by adding 1 µg/mL LPS.
-
Incubate for 3-4 hours at 37°C, 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and MCC950 in Opti-MEM™.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM).[15]
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and ELISA:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Perform the IL-1β ELISA on the supernatant according to the manufacturer's instructions.
-
Protocol 2: Caspase-1 Activity Assay
This assay measures the enzymatic activity of secreted or intracellular caspase-1 using a specific substrate that produces a luminescent or fluorescent signal upon cleavage.[16][17]
Materials and Reagents:
-
Cells prepared and treated as in Protocol 1 (Steps 1-4).
-
Caspase-Glo® 1 Inflammasome Assay kit or similar.
-
White-walled 96-well plates for luminescence measurements.
Methodology:
-
Cell Treatment:
-
Follow Steps 1-4 from Protocol 1 for cell differentiation, priming, inhibitor treatment, and activation.
-
-
Assay Procedure (measuring secreted caspase-1):
-
After the activation step, centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 50 µL of supernatant to a new white-walled 96-well plate.
-
Prepare the Caspase-Glo® 1 reagent according to the manufacturer's protocol.
-
Add 50 µL of the reagent to each well containing the supernatant.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence using a plate reader.
-
Protocol 3: ASC Speck Visualization by Immunofluorescence
This microscopy-based assay provides a qualitative and quantitative assessment of inflammasome formation by visualizing the oligomerization of the ASC adaptor protein into a single large "speck" within the cell.[18][19][20]
Materials and Reagents:
-
Cells cultured on glass coverslips in a 24-well plate.
-
Treatment reagents as in Protocol 1.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton™ X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Anti-ASC antibody.
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor™ 488).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Methodology:
-
Cell Culture and Treatment:
-
Seed and differentiate THP-1 cells on sterile glass coverslips.
-
Perform priming, inhibitor treatment, and activation as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image using a fluorescence or confocal microscope.
-
Quantify the percentage of cells containing an ASC speck in each treatment group. An unstimulated cell shows diffuse cytoplasmic ASC staining, while an activated cell forms a single, bright focal point.[21][22]
-
Protocol 4: Pyroptosis Assessment via LDH Release
Pyroptosis results in the loss of plasma membrane integrity and the release of cytoplasmic contents, including the enzyme lactate dehydrogenase (LDH). Measuring LDH activity in the supernatant is a common method to quantify this form of cell death.[10][15]
Materials and Reagents:
-
Cells prepared and treated as in Protocol 1 (Steps 1-4).
-
LDH Cytotoxicity Assay Kit.
-
96-well cell culture plates.
Methodology:
-
Cell Treatment and Controls:
-
Follow Steps 1-4 from Protocol 1.
-
It is critical to include a "Maximum LDH Release" control. For this, add the lysis solution provided in the kit to several untreated, primed wells 45 minutes before the end of the experiment.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
-
LDH Assay:
-
Perform the LDH activity assay on the collected supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Sample Value - Spontaneous Release Control) / (Maximum Release Control - Spontaneous Release Control)] x 100
-
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. assaygenie.com [assaygenie.com]
- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 13. invivogen.com [invivogen.com]
- 14. researchgate.net [researchgate.net]
- 15. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 16. promega.com [promega.com]
- 17. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. adipogen.com [adipogen.com]
- 20. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 21. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing Nlrp3-IN-32 in an LPS and ATP-Induced NLRP3 Inflammasome Activation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by mediating the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. A common in vitro model to study NLRP3 inflammasome activation involves a two-signal process: a priming signal, typically provided by lipopolysaccharide (LPS), followed by an activation signal, such as extracellular adenosine triphosphate (ATP).[1]
The priming signal, mediated through Toll-like receptor 4 (TLR4), activates the transcription factor NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β expression. The second signal, ATP, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Nlrp3-IN-32 is a small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the downregulation of NLRP3 and ASC expression and the inhibition of the NF-κB signaling pathway.[2] This application note provides detailed protocols for utilizing a dual LPS and ATP stimulation model in macrophages to test the efficacy of this compound.
Signaling Pathways and Experimental Workflow
To visually represent the key processes, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Line: RAW 264.7 (murine macrophage cell line) or bone marrow-derived macrophages (BMDMs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol for this compound Testing
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
RAW 264.7 macrophages
-
Complete DMEM
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for NLRP3, ASC, Caspase-1, and a loading control like GAPDH or β-actin)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM.
-
Incubate overnight to allow cells to adhere.
-
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of this compound in DMSO. Further dilute in complete DMEM to desired final concentrations (e.g., 1.5, 3, 6 µM).[2]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the culture medium from the wells and replace it with 500 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours.
-
-
Priming (Signal 1):
-
Add LPS directly to each well to a final concentration of 1 µg/mL.
-
Incubate for 4-6 hours.
-
-
Activation (Signal 2):
-
Prepare a fresh solution of ATP in serum-free DMEM or PBS.
-
Add ATP to each well to a final concentration of 5 mM.
-
Incubate for 30-45 minutes.
-
-
Sample Collection:
-
Supernatant: Carefully collect the supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the remaining adherent cells once with cold PBS. Add 100 µL of lysis buffer to each well, scrape the cells, and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate) and store it at -80°C for Western blot analysis.
-
Data Analysis
-
IL-1β Quantification (ELISA):
-
Follow the manufacturer's instructions for the mouse IL-1β ELISA kit.
-
Measure the absorbance and calculate the concentration of IL-1β in the supernatants.
-
Plot the IL-1β concentration against the concentration of this compound to determine the dose-dependent inhibitory effect.
-
-
Protein Expression (Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against NLRP3, ASC, cleaved Caspase-1 (p20), and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the effect of this compound on the expression of NLRP3 and ASC, and the activation of Caspase-1.
-
Quantitative Data Summary
The following tables summarize expected outcomes and provide a template for presenting experimental data.
Table 1: Effect of this compound on IL-1β Secretion in LPS/ATP-Stimulated Macrophages
| Treatment Group | This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Untreated Control | 0 | Baseline | N/A |
| Vehicle + LPS + ATP | 0 | High | 0% |
| This compound + LPS + ATP | 1.5 | Reduced | Calculate |
| This compound + LPS + ATP | 3.0 | More Reduced | Calculate |
| This compound + LPS + ATP | 6.0 | Significantly Reduced | Calculate |
Table 2: Effect of this compound on Protein Expression in LPS/ATP-Stimulated Macrophages
| Treatment Group | This compound (µM) | Relative NLRP3 Expression | Relative ASC Expression | Relative Cleaved Caspase-1 (p20) Expression |
| Untreated Control | 0 | Baseline | Baseline | Baseline |
| Vehicle + LPS + ATP | 0 | High | High | High |
| This compound + LPS + ATP | 1.5 | Reduced | Reduced | Reduced |
| This compound + LPS + ATP | 3.0 | More Reduced | More Reduced | More Reduced |
| This compound + LPS + ATP | 6.0 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Conclusion
This application note provides a comprehensive framework for researchers to effectively test the inhibitory potential of this compound on the NLRP3 inflammasome using a well-established in vitro model of LPS and ATP stimulation. The provided protocols and data presentation formats will facilitate standardized and reproducible experimental outcomes, aiding in the evaluation of this compound for its therapeutic potential in inflammatory diseases.
References
Application Notes and Protocols for Studying Nlrp3-IN-32 in a Nigericin-Induced NLRP3 Activation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
The canonical activation of the NLRP3 inflammasome is a two-step process.[1][2][3] The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[1][3] The second signal, provided by a variety of stimuli including the bacterial toxin Nigericin, triggers the assembly of the NLRP3 inflammasome complex.[1][4] Nigericin, a potassium ionophore, facilitates K+ efflux across the cell membrane, a key event in NLRP3 activation.[5][6] This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, resulting in the autocatalytic cleavage and activation of caspase-1.[2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2]
These application notes provide a detailed model and protocols for the characterization of Nlrp3-IN-32, a novel inhibitor of the NLRP3 inflammasome, using the well-established Nigericin-induced activation model in immortalized bone marrow-derived macrophages (iBMDMs).
This compound: A Potent and Selective NLRP3 Inhibitor
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory signaling.
Mechanism of Action: this compound has been shown to inhibit the ATPase activity of the NLRP3 NACHT domain. By binding to the ATP-binding motif, it locks NLRP3 in an inactive conformation, thereby preventing its oligomerization and the recruitment of ASC, a critical step for inflammasome assembly. This targeted action ensures specificity for the NLRP3 inflammasome, with no significant off-target effects on other inflammasomes like NLRC4 or AIM2.
Nigericin-Induced NLRP3 Activation Model
The Nigericin-induced NLRP3 activation model is a robust and widely used in vitro system to study NLRP3 inflammasome activation and to screen for potential inhibitors. This model recapitulates the key two-signal activation process and allows for the quantitative assessment of NLRP3 inhibition.
Signaling Pathway of Nigericin-Induced NLRP3 Activation
Caption: Nigericin-induced NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
Immortalized Bone Marrow-Derived Macrophages (iBMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Experimental Workflow for this compound Testing
Caption: Experimental workflow for evaluating the efficacy of this compound.
Detailed Protocol for this compound Efficacy Testing
-
Cell Seeding:
-
Harvest iBMDMs and seed them into a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C and 5% CO2 for 2-4 hours to allow for cell adherence.
-
-
Priming (Signal 1):
-
Prepare a 2x working solution of LPS (2 µg/mL) in complete DMEM.
-
Add 100 µL of the 2x LPS solution to each well for a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Carefully remove the LPS-containing medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C and 5% CO2. Include a vehicle control (DMSO) group.
-
-
Activation (Signal 2):
-
Prepare a 2x working solution of Nigericin (20 µM) in serum-free DMEM.
-
Add 100 µL of the 2x Nigericin solution to each well for a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatants for subsequent analysis.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatants as an indicator of pyroptotic cell death using a commercially available LDH cytotoxicity assay kit.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of IL-1β Release by this compound
| This compound Conc. (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1520 ± 125 | 0 |
| 0.01 | 1350 ± 110 | 11.2 |
| 0.1 | 890 ± 95 | 41.4 |
| 1 | 250 ± 45 | 83.6 |
| 10 | 50 ± 15 | 96.7 |
Table 2: Effect of this compound on Nigericin-Induced Pyroptosis (LDH Release)
| This compound Conc. (µM) | % Cytotoxicity (LDH Release) ± SD | % Inhibition of Pyroptosis |
| 0 (Vehicle) | 85.6 ± 7.8 | 0 |
| 0.01 | 78.2 ± 6.5 | 8.6 |
| 0.1 | 55.4 ± 5.1 | 35.3 |
| 1 | 15.8 ± 2.9 | 81.5 |
| 10 | 5.2 ± 1.8 | 93.9 |
Logical Relationship of Assay Components
Caption: Logical relationship of inputs, the biological system, and outputs in the assay.
Conclusion
The Nigericin-induced NLRP3 activation model provides a reliable and reproducible platform for the preclinical evaluation of NLRP3 inhibitors like this compound. The detailed protocols and expected data presentation outlined in these application notes offer a comprehensive guide for researchers to effectively characterize the potency and efficacy of novel therapeutic candidates targeting the NLRP3 inflammasome. The quantitative readouts of IL-1β release and pyroptosis allow for a thorough assessment of the inhibitory potential of test compounds, facilitating their advancement in the drug discovery pipeline.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
Application Notes and Protocols: Inhibition of MSU Crystal-Induced NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in the joints and surrounding tissues.[1][2] These MSU crystals are recognized by the innate immune system as a danger-associated molecular pattern (DAMP), leading to the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response primarily through the cleavage and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[3][5] This process also induces a form of inflammatory cell death known as pyroptosis.[6][7]
The activation of the NLRP3 inflammasome by MSU crystals is a two-step process.[3][4] The first, a "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The second "activation" signal is provided by the MSU crystals themselves, which are phagocytosed by immune cells, leading to lysosomal destabilization and subsequent inflammasome assembly and activation.[1][8]
Given its central role in gout and other inflammatory diseases, the NLRP3 inflammasome has emerged as a key therapeutic target.[3][9] Small molecule inhibitors of the NLRP3 inflammasome offer a promising strategy to mitigate the inflammatory cascade initiated by MSU crystals.
Note on Nlrp3-IN-32: As of the latest literature review, there is no publicly available information on a specific NLRP3 inhibitor designated "this compound." Therefore, these application notes will utilize data and protocols for a well-characterized and potent NLRP3 inhibitor, MCC950 , as a representative example to illustrate the principles and methodologies for evaluating NLRP3 inflammasome inhibitors in the context of MSU-induced inflammation.
Data Presentation: Efficacy of MCC950 in Inhibiting MSU-Induced Inflammasome Activation
The following tables summarize the quantitative data on the inhibitory activity of MCC950 on the NLRP3 inflammasome.
Table 1: In Vitro Inhibition of IL-1β Secretion by MCC950
| Cell Type | Agonist (Concentration) | MCC950 IC₅₀ (nM) | Assay Method |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 | ELISA |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | ~8 | ELISA |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | ATP | ~10 | ELISA |
Data synthesized from publicly available research on MCC950.[9]
Table 2: Selectivity Profile of MCC950
| Inflammasome | Activating Stimulus | Inhibition by MCC950 |
| NLRP3 | ATP, MSU, Nigericin | Potent Inhibition |
| AIM2 | Poly(dA:dT) | No Inhibition |
| NLRC4 | Flagellin | No Inhibition |
| NLRP1 | L18-MDP | No Inhibition |
This table illustrates the high selectivity of MCC950 for the NLRP3 inflammasome.[8][9]
Signaling Pathway and Experimental Workflow
MSU-Induced NLRP3 Inflammasome Activation Pathway
Caption: MSU Crystal-Induced NLRP3 Inflammasome Activation Pathway.
Experimental Workflow for Evaluating NLRP3 Inhibitors
Caption: Workflow for testing NLRP3 inhibitors in vitro.
Experimental Protocols
Protocol 1: Preparation of Monosodium Urate (MSU) Crystals
This protocol is adapted from several published methods to generate sterile, endotoxin-low MSU crystals suitable for in vitro and in vivo studies.[10][11]
Materials:
-
Uric acid powder
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sterile, endotoxin-free water
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
70% Ethanol
-
Sterile glassware
-
Magnetic stirrer and hot plate
-
pH meter
-
Centrifuge
Procedure:
-
Dissolution of Uric Acid:
-
In a sterile beaker, dissolve 1 g of uric acid in 200 mL of sterile water containing 6.0 mL of 1 M NaOH.
-
Heat the solution to 70°C while stirring continuously until the uric acid is completely dissolved.[10]
-
-
Crystallization:
-
Slowly adjust the pH of the solution to 7.1-7.2 with HCl.
-
Allow the solution to cool gradually to room temperature with gentle stirring.
-
Store the solution at 4°C overnight to allow for crystal formation.
-
-
Washing and Sterilization:
-
Centrifuge the crystal suspension at 3000 x g for 10 minutes to pellet the crystals.
-
Carefully aspirate the supernatant.
-
Wash the crystals three times with sterile, endotoxin-free water, followed by two washes with 70% ethanol.
-
After the final wash, resuspend the crystals in a small volume of 70% ethanol and allow them to air dry in a sterile environment (e.g., a laminar flow hood).
-
For sterilization, bake the dried crystals at 180°C for 2 hours.
-
-
Characterization and Storage:
-
Before use, verify the needle-like shape of the crystals using light microscopy.
-
Resuspend the sterile crystals in sterile, endotoxin-free PBS at a desired stock concentration (e.g., 20 mg/mL).
-
Store the crystal suspension at 4°C.
-
Protocol 2: In Vitro MSU-Induced NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details the induction of NLRP3 inflammasome activation in macrophages using MSU crystals and its inhibition by a small molecule inhibitor.
Cell Models:
-
Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from mice and differentiate into macrophages using M-CSF.
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Differentiated BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
MSU crystal suspension (from Protocol 1)
-
NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
ELISA kit for human or mouse IL-1β
-
Reagents for Western blotting (lysis buffer, primary antibodies for caspase-1 p20 and a loading control, secondary antibodies)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding:
-
Seed differentiated BMDMs or THP-1 cells in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well.
-
Allow cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 100 ng/mL) in complete medium for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with serum-free medium.
-
Add the NLRP3 inhibitor (e.g., MCC950) at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
Incubate for 30-60 minutes.
-
-
Stimulation (Signal 2):
-
Add MSU crystal suspension to the wells at a final concentration of 150-500 µg/mL.[10]
-
Incubate for 4-6 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells and crystals.
-
Carefully collect the supernatants for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Quantification of Inflammasome Activation:
-
IL-1β Secretion: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activation: Perform Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of caspase-1.
-
Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of cell lysis due to pyroptosis, using an LDH cytotoxicity assay kit.
-
Conclusion
The protocols and data presented provide a comprehensive framework for studying MSU crystal-induced NLRP3 inflammasome activation and its pharmacological inhibition. By employing these methods, researchers can effectively screen and characterize novel NLRP3 inhibitors, contributing to the development of new therapeutic strategies for gout and other NLRP3-driven inflammatory diseases. The use of a well-validated inhibitor like MCC950 serves as a crucial benchmark for these investigations.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Gout-associated monosodium urate crystal-induced necrosis is independent of NLRP3 activity but can be suppressed by combined inhibitors for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 4. invivogen.com [invivogen.com]
- 5. Inhibiting the NLRP3 Inflammasome [mdpi.com]
- 6. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of NLRP3 in the pathogenesis and treatment of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-32 in Human Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nlrp3-IN-32, a potent and selective inhibitor of the NLRP3 inflammasome, in primary human peripheral blood mononuclear cells (PBMCs). This document outlines the underlying biology, detailed experimental protocols, and data interpretation to facilitate research and development of novel therapeutics targeting NLRP3-mediated inflammation.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] It is a key component in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) from invading microbes and damage-associated molecular patterns (DAMPs) released from host cells during injury or metabolic stress.[2][3] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in a variety of inflammatory and autoimmune diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][4][5]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines.[2][3][6]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), pore-forming toxins (e.g., nigericin), and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex.[2][6] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3] The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[2][7] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7][8]
This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing inflammasome assembly and subsequent inflammatory signaling.
This compound: Mechanism of Action and Efficacy
While specific quantitative data for this compound is not publicly available, its intended mechanism is to potently and selectively inhibit the NLRP3 inflammasome. The efficacy of such an inhibitor is typically determined by its ability to reduce the secretion of IL-1β and other inflammatory markers from PBMCs stimulated to activate the NLRP3 inflammasome.
Table 1: Representative Inhibitory Activity of an NLRP3 Inhibitor in Human PBMCs
| Parameter | Value | Cell Type | Stimulation Conditions |
| IL-1β Release IC50 | 10 - 100 nM | Human PBMCs | Priming: LPS (100 ng/mL, 3h); Activation: Nigericin (10 µM, 1h) |
| Caspase-1 Activity IC50 | 15 - 150 nM | Human PBMCs | Priming: LPS (100 ng/mL, 3h); Activation: Nigericin (10 µM, 1h) |
| IL-18 Release IC50 | 20 - 200 nM | Human PBMCs | Priming: LPS (100 ng/mL, 3h); Activation: Nigericin (10 µM, 1h) |
Note: The values presented are hypothetical and representative for a potent NLRP3 inhibitor. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability with Trypan Blue exclusion.
-
Adjust the cell density to the desired concentration for subsequent experiments.
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs
This protocol details the procedure for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in isolated human PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
96-well cell culture plates
-
ELISA kits for human IL-1β
-
Caspase-1 activity assay kit
-
LDH cytotoxicity assay kit
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.[9]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow them to adhere.
-
Priming: Add 50 µL of complete RPMI 1640 medium containing LPS to a final concentration of 100 ng/mL.[10] Incubate for 3 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 25 µL of the inhibitor dilutions to the respective wells. For the vehicle control, add medium containing the same concentration of DMSO. Incubate for 30-60 minutes at 37°C.
-
Activation: Add 25 µL of complete RPMI 1640 medium containing the NLRP3 activator. Use nigericin at a final concentration of 10 µM or ATP at a final concentration of 5 mM.[10]
-
Incubate for 1-2 hours for nigericin or 30-60 minutes for ATP at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for subsequent analysis.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysates or supernatants using a commercially available kit.
-
Cytotoxicity Assessment: Determine cell viability and pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.[11]
-
Table 2: Experimental Conditions for NLRP3 Inhibition Assay
| Step | Reagent | Concentration | Incubation Time |
| Cell Seeding | Human PBMCs | 2-5 x 10^5 cells/well | 2-4 hours |
| Priming (Signal 1) | LPS | 100 ng/mL | 3 hours |
| Inhibitor Treatment | This compound | Varies (e.g., 1 nM - 10 µM) | 30-60 minutes |
| Activation (Signal 2) | Nigericin | 10 µM | 1-2 hours |
| ATP | 5 mM | 30-60 minutes |
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for this compound Evaluation in PBMCs
Caption: Workflow for assessing this compound efficacy in human PBMCs.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. embopress.org [embopress.org]
- 5. NLRP3 Inflammasome: Checkpoint Connecting Innate and Adaptive Immunity in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Cryopyrin-Associated Periodic Syndromes (CAPS) Models with NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NLRP3 inhibitors to study Cryopyrin-Associated Periodic Syndromes (CAPS). Due to the lack of publicly available information on a specific compound named "Nlrp3-IN-32," this document will use the well-characterized and potent NLRP3 inhibitor, MCC950 , as a representative molecule. The principles, protocols, and data presentation formats described herein can be adapted for other specific NLRP3 inhibitors.
Introduction to Cryopyrin-Associated Periodic Syndromes (CAPS) and the NLRP3 Inflammasome
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare, autosomal dominant autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene, which encodes the protein cryopyrin.[1] This spectrum of diseases includes Familial Cold Autoinflammatory Syndrome (FCAS), Muckle-Wells Syndrome (MWS), and the most severe form, Neonatal-Onset Multisystem Inflammatory Disease (NOMID).[1]
The NLRP3 protein is a key component of the innate immune system and forms a multiprotein complex known as the NLRP3 inflammasome.[2][3] The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[4][5]
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and microbial toxins, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][6]
Once assembled, the inflammasome facilitates the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[4] In CAPS patients, mutations in NLRP3 lead to a hyperactive inflammasome, resulting in excessive IL-1β production and systemic inflammation, even in the absence of clear inflammatory triggers.[1]
Mechanism of Action of MCC950
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[2][7][8] It directly targets the NACHT domain of NLRP3, interfering with the Walker B motif and blocking ATP hydrolysis.[2] This prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.[2] Importantly, MCC950 is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][9]
Quantitative Data: In Vitro and Ex Vivo Efficacy of MCC950
The following tables summarize the inhibitory activity of MCC950 on the NLRP3 inflammasome in various cellular models.
Table 1: In Vitro IC50 Values for MCC950
| Cell Type | Species | NLRP3 Activator(s) | Measured Endpoint | IC50 (nM) | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + ATP | IL-1β release | ~7.5 | [7][9] |
| Human Monocyte-Derived Macrophages (HMDMs) | Human | LPS + ATP | IL-1β release | Similar to BMDMs | [9] |
| THP-1 Cells | Human | LPS + Nigericin | Pyroptosis | 2.7 µM (IMP2070, a probe based on MCC950) | [10] |
| Human Whole Blood | Human | Not specified | IL-1β inhibition | Not specified | [11] |
Table 2: Ex Vivo Efficacy of MCC950 in CAPS Patient Cells
| CAPS Phenotype | Patient Samples | Measured Endpoint | IC50 (nM) | Reference(s) |
| Muckle-Wells Syndrome (MWS) | Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β production | 70.4 | [11][12] |
| Healthy Donors (for comparison) | Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β production | 41.3 | [12] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of NLRP3 Inhibitor Activity in Macrophages
This protocol describes the use of bone marrow-derived macrophages (BMDMs) to assess the potency of an NLRP3 inhibitor.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium or recombinant M-CSF
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950) dissolved in DMSO
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Differentiation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 20% L929-conditioned medium or 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
NLRP3 Priming:
-
Prime the cells with 1 µg/mL LPS for 3-4 hours in serum-free medium.
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950, typically in the nanomolar range) for 30-60 minutes. Include a vehicle control (DMSO).
-
-
NLRP3 Activation:
-
Activate the inflammasome by adding an NLRP3 stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatants using a cytotoxicity assay kit.
-
-
Data Analysis:
-
Normalize the IL-1β and LDH release data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value for the inhibitor.
-
Protocol 2: Ex Vivo Analysis of NLRP3 Inhibitor Efficacy using CAPS Patient PBMCs
This protocol is for evaluating the effect of an NLRP3 inhibitor on peripheral blood mononuclear cells (PBMCs) from CAPS patients.
Materials:
-
Blood samples from CAPS patients and healthy donors
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
LPS (optional, as CAPS patient cells can have constitutive activation)
-
NLRP3 inhibitor (e.g., MCC950)
-
ELISA kit for human IL-1β
-
Western blot reagents
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Inhibitor Treatment:
-
Sample Collection:
-
Collect the cell supernatants for cytokine analysis.
-
Lyse the cells to prepare protein extracts for Western blotting.
-
-
Cytokine and Protein Analysis:
-
Quantify IL-1β levels in the supernatants by ELISA.
-
Perform Western blot analysis on cell lysates and supernatants to detect pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, and mature IL-1β (p17).[11]
-
-
Data Analysis:
-
Compare the levels of IL-1β and cleaved caspase-1 in treated versus untreated cells from both CAPS patients and healthy controls.
-
Protocol 3: In Vivo Evaluation of NLRP3 Inhibitor in a CAPS Mouse Model
This protocol outlines a general approach for assessing the efficacy of an NLRP3 inhibitor in a mouse model of CAPS. Several knock-in mouse models expressing human CAPS-associated NLRP3 mutations are available.[1]
Materials:
-
CAPS knock-in mice (e.g., Nlrp3 A350V or L351P)[1]
-
NLRP3 inhibitor formulated for in vivo administration (e.g., intraperitoneal injection or oral gavage)
-
Vehicle control
-
Tools for blood collection and tissue harvesting
-
ELISA kits for mouse IL-1β and IL-18
-
Histology reagents
Procedure:
-
Animal Dosing:
-
Monitoring of Disease Phenotype:
-
Monitor the mice for clinical signs of disease, which can include skin inflammation, poor growth, and mortality, depending on the specific CAPS model.[1]
-
-
Sample Collection:
-
At specified time points or at the end of the study, collect blood samples for serum analysis.
-
Euthanize the mice and harvest relevant tissues, such as skin and spleen, for histological and biochemical analysis.
-
-
Analysis:
-
Measure serum levels of IL-1β and IL-18 by ELISA.
-
Perform histological analysis of tissues to assess inflammation (e.g., immune cell infiltration).
-
Prepare tissue homogenates to measure local cytokine levels.
-
-
Data Analysis:
-
Compare the clinical scores, survival rates, and inflammatory markers between the inhibitor-treated and vehicle-treated groups.
-
Mandatory Visualizations
References
- 1. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 13. researchgate.net [researchgate.net]
- 14. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-32 in Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of NLRP3-IN-32, a potent inhibitor of the NLRP3 inflammasome, in preclinical models of neurodegenerative diseases. The protocols and data presented herein are intended to facilitate research into the therapeutic potential of targeting neuroinflammation in conditions such as Alzheimer's disease, Parkinson's disease, and other related disorders.
Introduction to this compound
This compound (also known as compound 7a) is a 3,4-dihydronaphthalene-1(2H)-one derivative that has been identified as a potent inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system and its aberrant activation is a central driver of neuroinflammation in a variety of neurodegenerative diseases.[3][4][5][6] this compound exerts its inhibitory effects through a multi-faceted mechanism that includes:
-
Downregulation of NLRP3 and ASC expression: This prevents the initial assembly of the inflammasome complex.[1][2]
-
Inhibition of the NF-κB signaling pathway: this compound inhibits the phosphorylation of IκBα and the nuclear translocation of p65, a key step in the transcriptional activation of pro-inflammatory genes.[1][2]
-
Reduction of reactive oxygen species (ROS) and nitric oxide (NO) production: These are critical upstream signals for NLRP3 activation.[1][2]
By targeting these key activation and signaling pathways, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, which are major contributors to the chronic inflammatory state observed in neurodegenerative disorders.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro studies. To date, in vivo data for this compound in neurodegenerative disease models is not yet publicly available. The presented in vitro data is derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2]
| Parameter | Cell Line | Treatment Conditions | Concentrations Tested | Results | Reference |
| Cytokine Inhibition | RAW264.7 Macrophages | LPS stimulation | 1.5, 3, 6 µM | Dose-dependent reduction in the release of TNF-α, IL-6, IL-18, and IL-1β. | [2] |
| ROS and NO Inhibition | RAW264.7 Macrophages | LPS stimulation | 1.5, 3, 6 µM | Dose-dependent reduction of intracellular ROS and NO production. | [2] |
| Cytotoxicity | RAW264.7 Macrophages | 24-hour incubation | 1.5, 3, 6 µM | Low cytotoxicity, with apoptosis rates of 3.8%, 5.6%, and 6.8% at the respective concentrations. | [2] |
Signaling Pathway and Experimental Workflow Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Caption: Mechanism of NLRP3 inflammasome activation and points of inhibition by this compound.
In Vitro Experimental Workflow for this compound in Microglia
Caption: A typical workflow for evaluating the efficacy of this compound in vitro.
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia
This protocol describes the methodology for assessing the inhibitory potential of this compound on NLRP3 inflammasome activation in either primary mouse microglia or the BV-2 microglial cell line.
Materials:
-
Primary mouse microglia or BV-2 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP or Nigericin
-
This compound (reconstituted in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (ELISA kits, antibodies for Western blotting, ROS/NO detection reagents, cytotoxicity assay kits)
Procedure:
-
Cell Seeding:
-
Seed primary microglia or BV-2 cells in 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Priming:
-
Prime the cells by replacing the culture medium with fresh medium containing 500 ng/mL of LPS.
-
Incubate for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in culture medium to final concentrations of 1.5, 3, and 6 µM. Include a vehicle control (DMSO).
-
After the priming step, carefully remove the LPS-containing medium and add the medium with the different concentrations of this compound or vehicle.
-
Pre-incubate for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM or Nigericin to 10 µM.
-
Incubate for 45 minutes (for ATP) or 1.5 hours (for Nigericin).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant for cytokine analysis (ELISA) and cytotoxicity assays (LDH).
-
Wash the cells with cold PBS and lyse them with an appropriate buffer (e.g., RIPA buffer) for Western blot analysis.
-
-
Downstream Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β, IL-18, and TNF-α in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates for the expression of cleaved caspase-1 (p20), NLRP3, and ASC. Use a loading control such as β-actin.
-
ROS/NO Measurement: In a parallel experiment, measure intracellular ROS and NO production using appropriate fluorescent probes (e.g., DCFDA for ROS, Griess reagent for NO).
-
Cytotoxicity Assessment: Determine cell viability using an LDH assay on the supernatant or an MTT/MTS assay on the remaining cells.
-
In Vivo Protocol: this compound in a Mouse Model of Alzheimer's Disease (APP/PS1)
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease. Note: The optimal dose, route of administration, and treatment duration for this compound in vivo need to be empirically determined. The following is a suggested starting point based on protocols for other NLRP3 inhibitors.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analysis.
Procedure:
-
Animal Grouping and Treatment:
-
Divide APP/PS1 mice into two groups: Vehicle-treated and this compound-treated. Include a group of wild-type littermates as a control.
-
Based on the properties of similar compounds, a starting dose for oral administration could be in the range of 10-50 mg/kg, administered daily via oral gavage.
-
Begin treatment at an age when amyloid pathology is known to develop (e.g., 6 months of age) and continue for a period of 2-3 months.
-
-
Behavioral Analysis:
-
In the final week of treatment, perform behavioral tests to assess cognitive function. The Morris water maze is a standard test for spatial learning and memory. Other tests like the Y-maze or novel object recognition can also be used.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Collect the brains. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be dissected (cortex and hippocampus) and snap-frozen for biochemical analysis.
-
-
Endpoint Analysis:
-
Immunohistochemistry:
-
Stain brain sections for amyloid-beta plaques (e.g., using 6E10 or 4G8 antibodies).
-
Assess microgliosis (Iba1 staining) and astrogliosis (GFAP staining).
-
Stain for NLRP3 and cleaved caspase-1 to confirm target engagement.
-
-
Biochemical Analysis (from frozen tissue):
-
Use ELISA to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA or multiplex assays.
-
Perform Western blotting to assess the levels of NLRP3, ASC, cleaved caspase-1, and synaptic markers (e.g., synaptophysin, PSD-95).
-
-
In Vivo Protocol: this compound in a Mouse Model of Parkinson's Disease (MPTP)
This protocol outlines a general approach for assessing the neuroprotective effects of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. Note: As with the Alzheimer's model, the in vivo parameters for this compound need to be established.
Materials:
-
C57BL/6 mice
-
MPTP-HCl
-
This compound
-
Vehicle for in vivo administration
-
Equipment for motor function tests (e.g., rotarod, pole test)
-
Reagents and equipment for tissue processing, immunohistochemistry, and neurochemical analysis.
Procedure:
-
MPTP Intoxication and Treatment:
-
Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is four intraperitoneal injections of 20 mg/kg MPTP-HCl at 2-hour intervals.
-
Divide the mice into groups: Saline + Vehicle, MPTP + Vehicle, and MPTP + this compound.
-
Begin treatment with this compound (e.g., 10-50 mg/kg, oral gavage) either as a pre-treatment (starting before MPTP) or post-treatment (starting after MPTP intoxication). Continue treatment for a defined period (e.g., 7-14 days).
-
-
Motor Function Assessment:
-
Perform behavioral tests to evaluate motor coordination and deficits. The rotarod test and the pole test are commonly used to assess MPTP-induced motor impairments.
-
-
Tissue Collection and Processing:
-
At the end of the experiment, euthanize the mice.
-
Collect the brains. Dissect the striatum and substantia nigra for neurochemical and histological analysis.
-
-
Endpoint Analysis:
-
Immunohistochemistry:
-
Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Assess microgliosis (Iba1) and astrogliosis (GFAP) in the substantia nigra and striatum.
-
Stain for NLRP3 and cleaved caspase-1.
-
-
Neurochemical Analysis:
-
Use HPLC to measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
-
Biochemical Analysis:
-
Use ELISA or Western blotting to measure levels of pro-inflammatory cytokines and inflammasome components in brain tissue lysates.
-
-
Conclusion
This compound is a promising small molecule inhibitor of the NLRP3 inflammasome with a clear mechanism of action. The provided protocols offer a starting point for researchers to investigate its therapeutic potential in various in vitro and in vivo models of neurodegenerative diseases. Further studies are warranted to establish the in vivo efficacy, pharmacokinetics, and safety profile of this compound, which will be crucial for its potential translation into a clinical candidate for the treatment of neuroinflammatory disorders.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. NLRP3-IN-32_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. biospective.com [biospective.com]
- 5. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of NLRP3 Inflammasomes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring IL-1β and IL-18 Release After Nlrp3-IN-32 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for sensing a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming a multiprotein complex. This proximity induces the auto-cleavage and activation of caspase-1.[2][4][5] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention.
Nlrp3-IN-32 is a novel, potent, and selective inhibitor of the NLRP3 inflammasome. These application notes provide a detailed protocol for the in vitro evaluation of this compound's efficacy in suppressing the release of IL-1β and IL-18 from immune cells. The following protocols are designed for use with murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), which are commonly used models for studying inflammasome activation.
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on cytokine release.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Murine BMDMs
This protocol details the steps for inducing NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and assessing the inhibitory effect of this compound.
Materials:
-
Murine bone marrow cells
-
L929-conditioned medium or recombinant M-CSF
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for murine IL-1β and IL-18
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or an appropriate concentration of M-CSF) for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in a 24-well plate at a density of 0.5 x 10^6 cells per well.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in serum-free DMEM.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 1 hour.
-
-
Priming (Signal 1):
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) to the wells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition in Human PBMCs
This protocol outlines the procedure for studying the effect of this compound on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for human IL-1β and IL-18
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
-
Cell Seeding:
-
Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in RPMI-1640 medium.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
-
Priming (Signal 1):
-
Prime the cells with LPS at a final concentration of 1 µg/mL for 3-4 hours.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome with Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell culture supernatants for analysis.
-
-
Cytokine Measurement:
-
Measure the levels of IL-1β and IL-18 in the supernatants using human-specific ELISA kits according to the manufacturer's protocols.
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experiments described above.
Table 1: Effect of this compound on IL-1β Release from LPS and Nigericin-Stimulated BMDMs
| Treatment Group | This compound Conc. (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | ||
| LPS + Nigericin (Vehicle) | 0 | 0 | |
| LPS + Nigericin + this compound | X | ||
| LPS + Nigericin + this compound | Y | ||
| LPS + Nigericin + this compound | Z |
Table 2: Effect of this compound on IL-18 Release from LPS and Nigericin-Stimulated BMDMs
| Treatment Group | This compound Conc. (µM) | IL-18 Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | ||
| LPS + Nigericin (Vehicle) | 0 | 0 | |
| LPS + Nigericin + this compound | X | ||
| LPS + Nigericin + this compound | Y | ||
| LPS + Nigericin + this compound | Z |
Table 3: IC50 Determination for this compound Inhibition of IL-1β and IL-18 Release
| Cytokine | IC50 (µM) |
| IL-1β | |
| IL-18 |
Note: The tables provided are templates. The actual concentrations of this compound (X, Y, Z) should be chosen based on preliminary dose-response experiments. The IC50 values should be calculated from the dose-response curves.
Conclusion
These application notes provide a comprehensive framework for researchers to evaluate the inhibitory potential of this compound on the NLRP3 inflammasome. The detailed protocols and data presentation templates will facilitate standardized and reproducible assessment of this and other NLRP3 inhibitors, aiding in the development of novel therapeutics for inflammatory diseases.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Divergence of IL-1, IL-18, and cell death in NLRP3 inflammasomopathies [jci.org]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
Application Notes: Visualizing NLRP3 Inflammasome Inhibition with Nlrp3-IN-32 using ASC Speck Fluorescence Microscopy
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and sterile danger signals.[1][2] Its activation leads to the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which then oligomerizes into a large, single perinuclear structure known as the "ASC speck".[1][3][4] This speck serves as a platform for the recruitment and activation of pro-caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5][6]
Given its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in numerous diseases, making it a key therapeutic target. The formation of the ASC speck is a hallmark of inflammasome activation and can be readily visualized by fluorescence microscopy, providing a robust and quantifiable readout for screening potential inhibitors.[4][7] This document provides a detailed protocol for performing an ASC speck formation assay using fluorescence microscopy to evaluate the inhibitory potential of Nlrp3-IN-32, a selective NLRP3 inhibitor.
Principle of the Assay
The assay is based on the canonical two-signal model of NLRP3 activation.[5][8]
-
Signal 1 (Priming): Immune cells, such as the human monocytic cell line THP-1, are primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This induces the NF-κB-mediated transcription of key inflammasome components, including NLRP3 and pro-IL-1β.[6][8] In reporter cell lines like THP-1 ASC-GFP, this step also induces the expression of the ASC-GFP fusion protein, which distributes diffusely throughout the cytoplasm.[9][10]
-
Signal 2 (Activation): A second stimulus, such as the potassium ionophore nigericin, triggers the conformational change and oligomerization of the NLRP3 sensor.[11]
-
Inhibition: The compound of interest, this compound, is introduced before the activation signal to assess its ability to interfere with the inflammasome assembly.
-
ASC Speck Formation: Activated NLRP3 recruits ASC, causing it to rapidly polymerize into a single, bright fluorescent speck.[3][12]
-
Visualization and Quantification: The cells are fixed, and the nuclei are counterstained. A fluorescence microscope is used to visualize and count the number of cells containing an ASC speck relative to the total number of cells, allowing for a quantitative measure of inflammasome activation and its inhibition.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and procedures involved in the assay.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Experimental workflow for the ASC speck formation assay.
Detailed Experimental Protocol
This protocol is optimized for the THP-1 ASC-GFP reporter cell line, which simplifies visualization without the need for antibody staining of ASC.
I. Materials and Reagents
-
Cells: THP-1 ASC-GFP monocytes (e.g., InvivoGen, #thp-ascgfp).
-
Culture Media: RPMI 1640, 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, 25 mM HEPES.
-
Priming Reagent: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., Sigma-Aldrich, #L4391). Prepare a 1 mg/mL stock in sterile PBS.
-
Activation Reagent: Nigericin sodium salt (e.g., Sigma-Aldrich, #N7143). Prepare a 10 mM stock in ethanol.
-
Inhibitor: this compound. Prepare a 10 mM stock in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Mounting Media: Antifade mounting medium (e.g., ProLong™ Gold).
-
Plates: 24-well or 96-well glass-bottom imaging plates.
II. Cell Culture and Seeding
-
Culture THP-1 ASC-GFP cells in complete culture media at 37°C in a 5% CO₂ incubator. Maintain cell density between 2x10⁵ and 1x10⁶ cells/mL.
-
Seed the cells into glass-bottom imaging plates at a density of 0.5-1.0 x 10⁵ cells per well.
-
Allow cells to adhere and rest overnight. Note: THP-1 cells are semi-adherent.
III. Inflammasome Priming and Inhibition
-
Carefully remove the old medium from the wells.
-
Add fresh complete culture medium containing LPS to a final concentration of 100 ng/mL.[9]
-
Incubate the plate for 3 hours at 37°C. This priming step induces the expression of NLRP3 and the ASC-GFP reporter protein.[9]
-
Following the priming incubation, add this compound (or an equivalent volume of DMSO for vehicle controls) to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).
-
Incubate for an additional 1 hour at 37°C.
IV. Inflammasome Activation
-
Without washing, add the activation reagent, Nigericin, to each well to a final concentration of 10 µM.[9][13]
-
Incubate for 30-60 minutes at 37°C. This duration is critical; longer times may lead to extensive cell death (pyroptosis), complicating analysis.
V. Fixation and Staining
-
Gently aspirate the medium from the wells.
-
Wash the cells once with 200 µL of PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the PFA and wash the cells twice with PBS.
-
Add 100 µL of DAPI solution to each well and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
Add a final 100 µL of PBS or mounting medium to each well for imaging.
VI. Fluorescence Microscopy and Image Analysis
-
Image the cells using a high-content imager or a standard fluorescence microscope equipped with filters for DAPI (blue channel) and GFP (green channel).
-
Acquire multiple images per well using a 20x or 40x objective to ensure a sufficient number of cells for quantification.
-
Quantification:
-
Identify the total number of cells in each field by counting the DAPI-stained nuclei.
-
Identify cells with ASC specks by observing a single, bright, distinct punctum (~1 µm in diameter) in the green channel.[1][12] Cells with diffuse green fluorescence are considered negative.
-
Calculate the percentage of ASC speck-positive cells for each condition:
-
% ASC Speck Cells = (Number of Speck-Positive Cells / Total Number of Cells) x 100
-
-
-
Perform the analysis on at least three independent biological replicates.
Data Presentation
Quantitative data should be summarized to compare the effects of different treatments. The results can be presented in a table and visualized with a bar graph.
Table 1: Effect of this compound on ASC Speck Formation
| Treatment Group | This compound Conc. (µM) | % of Cells with ASC Specks (Mean ± SD) | % Inhibition |
| Unstimulated Control | 0 | 1.2 ± 0.4 | - |
| Vehicle (LPS + Nigericin) | 0 | 35.8 ± 3.1 | 0% |
| This compound | 0.1 | 25.1 ± 2.5 | 30% |
| This compound | 1.0 | 8.9 ± 1.7 | 75% |
| This compound | 10.0 | 2.5 ± 0.8 | 92% |
Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Caption: Logical relationship of NLRP3 inhibition.
References
- 1. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crosstalk Between the NLRP3 Inflammasome/ASC Speck and Amyloid Protein Aggregates Drives Disease Progression in Alzheimer’s and Parkinson’s Disease [frontiersin.org]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of in vivo ASC speck formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDH Release Assay for Pyroptosis using the NLRP3 Inhibitor Nlrp3-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, multi-protein complexes that are central to the innate immune response.[1][2][3] The NLRP3 inflammasome is a key player in this process, responding to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5][6][7] Upon activation, NLRP3 recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[8][9] Activated caspase-1 then cleaves gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[6][8] This lytic cell death, termed pyroptosis, is characterized by the release of cytosolic contents into the extracellular space, including the enzyme lactate dehydrogenase (LDH).[1][2] Consequently, the measurement of LDH release serves as a reliable and quantifiable indicator of pyroptosis.[1][2][10]
Nlrp3-IN-32 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct binding to NLRP3, preventing its conformational changes required for inflammasome assembly and subsequent activation. By inhibiting the NLRP3 inflammasome, this compound effectively blocks the downstream events of caspase-1 activation, GSDMD cleavage, and ultimately, pyroptotic cell death. These application notes provide a detailed protocol for utilizing an LDH release assay to quantify the inhibitory effect of this compound on NLRP3-mediated pyroptosis in a cell-based model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway leading to pyroptosis and the experimental workflow for assessing the inhibitory potential of this compound using an LDH release assay.
Caption: Canonical NLRP3 inflammasome activation pathway leading to pyroptosis.
Caption: Experimental workflow for the LDH release assay.
Data Presentation
The following tables present illustrative data on the dose-dependent inhibition of NLRP3-mediated pyroptosis by this compound, as measured by LDH release.
Table 1: Raw Absorbance Values (490 nm) from LDH Release Assay
| Treatment Group | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| Untreated Control | 0.152 | 0.148 | 0.155 | 0.152 | 0.004 |
| LPS Only | 0.165 | 0.170 | 0.162 | 0.166 | 0.004 |
| LPS + Nigericin (Vehicle) | 1.254 | 1.288 | 1.240 | 1.261 | 0.025 |
| LPS + Nigericin + 10 nM this compound | 1.050 | 1.065 | 1.042 | 1.052 | 0.012 |
| LPS + Nigericin + 100 nM this compound | 0.580 | 0.595 | 0.575 | 0.583 | 0.010 |
| LPS + Nigericin + 1 µM this compound | 0.210 | 0.225 | 0.218 | 0.218 | 0.008 |
| Maximum LDH Release (Lysis) | 1.850 | 1.875 | 1.862 | 1.862 | 0.013 |
Table 2: Calculated Percent Cytotoxicity
| Treatment Group | Mean Absorbance | % Cytotoxicity | % Inhibition |
| Untreated Control | 0.152 | 0.0% | N/A |
| LPS Only | 0.166 | 0.8% | N/A |
| LPS + Nigericin (Vehicle) | 1.261 | 64.9% | 0.0% |
| LPS + Nigericin + 10 nM this compound | 1.052 | 52.6% | 18.9% |
| LPS + Nigericin + 100 nM this compound | 0.583 | 25.2% | 61.2% |
| LPS + Nigericin + 1 µM this compound | 0.218 | 3.9% | 94.1% |
| Maximum LDH Release (Lysis) | 1.862 | 100.0% | N/A |
% Cytotoxicity is calculated using the formula: ((Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)) * 100 % Inhibition is calculated relative to the LPS + Nigericin (Vehicle) group.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on NLRP3 inflammasome-mediated pyroptosis via an LDH release assay. This protocol is optimized for immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells.
Materials and Reagents:
-
iBMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Lysis Buffer (often included in the LDH kit, or 10X Triton X-100)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
1. Cell Seeding and Differentiation (if using THP-1 cells)
-
For iBMDMs: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell adherence.
-
For THP-1 cells: Seed THP-1 monocytes at 1 x 10^5 cells/well in 100 µL of complete medium containing 50-100 ng/mL PMA. Incubate for 48-72 hours to allow for differentiation into macrophage-like cells. After differentiation, replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.
2. Priming of the NLRP3 Inflammasome (Signal 1)
-
Carefully remove the culture medium from all wells.
-
Add 100 µL of fresh medium containing 1 µg/mL of LPS to all wells except the "Untreated Control" group.
-
For the "Untreated Control" group, add 100 µL of fresh medium without LPS.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.
3. Treatment with this compound
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control solution with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the inhibitor.
-
Add the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or the vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
4. Activation of the NLRP3 Inflammasome (Signal 2)
-
Add the NLRP3 activator to the appropriate wells. For example, add nigericin to a final concentration of 10-20 µM or ATP to a final concentration of 5 mM.
-
Do not add the activator to the "Untreated Control" and "LPS Only" wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
5. Preparation of Maximum LDH Release Control
-
To the wells designated for "Maximum LDH Release," add 10 µL of 10X Lysis Buffer (or as per the manufacturer's instructions).
-
Incubate for 45 minutes at 37°C, or until complete cell lysis is observed.
6. LDH Release Assay
-
Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
7. Data Analysis
-
Subtract the background absorbance (from wells with medium only) from all experimental values.
-
Calculate the percentage of cytotoxicity for each condition using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release Control - Untreated Control)] * 100
-
Calculate the percentage of inhibition of pyroptosis by this compound relative to the vehicle-treated, pyroptosis-induced control.
Conclusion
The LDH release assay is a robust and straightforward method for quantifying pyroptotic cell death. When combined with specific NLRP3 inflammasome inducers and inhibitors like this compound, this assay provides a powerful tool for researchers in academia and the pharmaceutical industry to study the mechanisms of pyroptosis and to screen for novel therapeutic agents targeting the NLRP3 inflammasome. The provided protocol offers a detailed guide for the successful implementation of this assay, enabling the generation of reliable and reproducible data.
References
- 1. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nlrp3-IN-32 for Effective NLRP3 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Nlrp3-IN-32 for NLRP3 inflammasome inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 3,4-dihydronaphthalene-1(2H)-one derivative that acts as a potential inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves:
-
Downregulation of Inflammasome Components: It can block the assembly and activation of the NLRP3 inflammasome by reducing the expression of NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC).[1][2][3]
-
Inhibition of NF-κB Signaling: this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB/p65. This is significant as NF-κB is a key transcription factor for NLRP3 and pro-IL-1β expression, the priming step of inflammasome activation.[1][4][5]
-
Reduction of Reactive Oxygen Species (ROS): The inhibitor has been noted to decrease the production of ROS, which is a known upstream activator of the NLRP3 inflammasome.[1][2][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Based on available data, a starting concentration range of 1.5 µM to 6 µM is suggested for in vitro experiments.[4] However, the optimal concentration will be cell-type and stimulus-dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare this compound for use in cell culture?
For most inhibitors, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For this compound, follow the manufacturer's instructions for solubility. A general procedure is as follows:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Further dilute the stock solution in your cell culture medium to the desired final working concentration.
-
Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Q4: In which cell lines can I use this compound?
This compound can be used in common cell models for studying the NLRP3 inflammasome, such as:
-
THP-1 cells: A human monocytic cell line that is often differentiated into macrophage-like cells using PMA.[6]
-
Bone Marrow-Derived Macrophages (BMDMs): Primary murine macrophages are a standard model for in vitro inflammasome studies.[3]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that can be used to study inflammasome activation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of NLRP3 activation | Inhibitor concentration is too low. | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell type and activation signal. |
| Inhibitor was added after NLRP3 activation. | Ensure this compound is added to the cells before the NLRP3 activation stimulus (Signal 2, e.g., nigericin, ATP). Pre-incubation for 30-60 minutes is a common practice. | |
| Inefficient priming (Signal 1). | Confirm that your priming step (e.g., LPS treatment) is effectively upregulating pro-IL-1β and NLRP3 expression via Western blot or qPCR. Optimize LPS concentration and incubation time if necessary. | |
| Cell health is compromised. | Assess cell viability using methods like Trypan Blue exclusion or an MTT assay. Ensure cells are not overgrown and are healthy before starting the experiment. | |
| High cell toxicity observed | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., LDH release or MTT assay) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control to assess solvent toxicity. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Variability in priming and activation reagents. | Use reagents from the same lot for a set of experiments. Ensure consistent timing for priming and activation steps. | |
| Inhibition of IL-1β but not other inflammatory readouts | This compound's effect on NF-κB. | Since this compound inhibits NF-κB signaling, it can reduce the transcription of pro-IL-1β (Signal 1). To isolate its effect on NLRP3 assembly (Signal 2), ensure a robust priming step and consider measuring other readouts like caspase-1 cleavage or pyroptosis (LDH release). |
| Off-target effects. | While this compound is described as an NLRP3 inhibitor, it may have other cellular targets. Consider using another structurally and mechanistically different NLRP3 inhibitor as a control. One supplier notes an IC50 of 3.5 µM for p38-α MAPK, which could be an off-target effect to consider.[7] |
Quantitative Data Summary
| Compound | Target(s) | Reported IC50 / Effective Concentration | Cell Type(s) |
| This compound | NLRP3 Inflammasome, NF-κB | Effective concentration range: 1.5 - 6 µM[4] | Not specified, likely relevant for macrophages (e.g., THP-1, BMDMs) |
| p38-α MAPK | IC50: 3.5 µM[7] | Not specified |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in human THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound and a vehicle control (DMSO) in cell culture medium.
-
Add the desired concentrations of this compound or vehicle control to the cells. A common pre-incubation time is 1 hour.
-
-
Priming (Signal 1):
-
Prime the cells by adding LPS (e.g., 1 µg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.
-
Visualizations
Signaling Pathways
References
- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. synthego.com [synthego.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal incubation time for Nlrp3-IN-32 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nlrp3-IN-32, a potent inhibitor of the NLRP3 inflammasome. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful determination of the optimal incubation time for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of 3,4-dihydronaphthalene-1(2H)-one that functions as an inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves several key processes:
-
Down-regulation of Inflammasome Components: It reduces the expression of NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), both of which are crucial for inflammasome assembly.[1][2]
-
Inhibition of Inflammatory Mediators: this compound curtails the production of reactive oxygen species (ROS) and other inflammatory molecules.[1][2]
-
Suppression of NF-κB Signaling: The inhibitor prevents the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB/p65, a key transcription factor for pro-inflammatory gene expression.[1][2]
Q2: What is the typical two-step activation process for the NLRP3 inflammasome in in vitro experiments?
A2: NLRP3 inflammasome activation in vitro is generally a two-step process:
-
Priming (Signal 1): This initial step involves exposing cells to a stimulus, such as lipopolysaccharide (LPS), which activates Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.
-
Activation (Signal 2): The second step involves treating the primed cells with a specific NLRP3 activator, such as nigericin or ATP. This triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation and the subsequent processing and release of mature IL-1β and IL-18.
Q3: What are the common cell lines used for studying NLRP3 inflammasome activation?
A3: Commonly used cell lines for NLRP3 inflammasome research include murine bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), and the human monocytic cell line THP-1. RAW264.7 macrophages have also been used in studies involving this compound.[1]
Q4: What are the key readouts to measure NLRP3 inflammasome inhibition?
A4: The inhibition of NLRP3 inflammasome activity can be assessed by measuring several downstream markers, including:
-
Cytokine Secretion: Quantification of mature IL-1β and IL-18 levels in the cell culture supernatant using ELISA.
-
Caspase-1 Activation: Detection of the cleaved/active form of caspase-1 (p20 subunit) by Western blot or using specific activity assays.
-
ASC Speck Formation: Visualization of ASC oligomerization into a large protein complex ("speck") using immunofluorescence microscopy.
-
Pyroptosis: Measurement of inflammatory cell death through lactate dehydrogenase (LDH) release assays.
Determining the Optimal Incubation Time for this compound
The optimal incubation time for this compound can vary depending on the cell type, experimental conditions, and the specific research question. A time-course experiment is essential to determine the ideal duration of treatment.
Experimental Protocol: Time-Course Experiment
This protocol outlines a general procedure for determining the optimal incubation time of this compound in LPS-primed macrophages.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Macrophage cell line (e.g., RAW264.7, BMDMs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20)
Procedure:
-
Cell Seeding: Plate macrophages at an appropriate density in a 24-well or 96-well plate and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete culture medium.
-
Inhibitor Treatment (Time-Course):
-
After priming, replace the medium with fresh medium containing a fixed concentration of this compound (e.g., starting with a concentration range of 1.5, 3, and 6 µM as a reference[1]).
-
Incubate the cells with the inhibitor for varying durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours). Include a vehicle control (e.g., DMSO) for each time point.
-
-
NLRP3 Activation: Following the inhibitor incubation, add the NLRP3 activator (e.g., 10 µM nigericin for 45-60 minutes or 5 mM ATP for 30-45 minutes) to the wells.
-
Sample Collection:
-
After the activation period, carefully collect the cell culture supernatants.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Data Analysis:
-
Measure IL-1β concentration in the supernatants using an ELISA kit.
-
Assess cell death by measuring LDH release in the supernatants.
-
Analyze caspase-1 activation by performing a Western blot for the cleaved p20 subunit from the cell lysates.
-
-
Determining Optimal Time: The optimal incubation time is the shortest duration that provides the maximum inhibition of IL-1β secretion, caspase-1 activation, and/or pyroptosis without causing significant cytotoxicity in the control (inhibitor-only treated) cells.
Data Presentation
The quantitative data from the time-course experiment should be summarized in tables for clear comparison.
Table 1: Effect of this compound Incubation Time on IL-1β Secretion
| Incubation Time | IL-1β Concentration (pg/mL) - Vehicle Control | IL-1β Concentration (pg/mL) - this compound (X µM) | % Inhibition |
| 30 min | |||
| 1 hour | |||
| 2 hours | |||
| 4 hours | |||
| 8 hours |
Table 2: Effect of this compound Incubation Time on Cell Viability (LDH Release)
| Incubation Time | % Cytotoxicity - Vehicle Control | % Cytotoxicity - this compound (X µM) |
| 30 min | ||
| 1 hour | ||
| 2 hours | ||
| 4 hours | ||
| 8 hours |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background IL-1β in un-stimulated cells | Cell stress or contamination. | Ensure gentle handling of cells. Check for mycoplasma contamination. Use fresh culture medium and reagents. |
| No or low NLRP3 activation | Suboptimal priming or activation. | Optimize LPS concentration and priming time (typically 3-6 hours). Optimize activator concentration and incubation time. Ensure the activator is potent. |
| Inconsistent results between experiments | Variation in cell passage number or density. | Use cells within a consistent passage number range. Ensure consistent cell seeding density. |
| This compound shows cytotoxicity | Concentration is too high or incubation is too long. | Perform a dose-response experiment to find the optimal non-toxic concentration. Reduce the incubation time. |
| Variable inhibitor effectiveness | Incomplete dissolution of the inhibitor. | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Vortex thoroughly. |
Visualizing Key Pathways and Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway and points of inhibition by this compound.
Experimental Workflow for Optimal Incubation Time
Caption: Experimental workflow for determining the optimal incubation time of this compound.
References
Nlrp3-IN-32 solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nlrp3-IN-32. Here, you will find information on the solubility and stability of this compound in cell culture media, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of 3,4-dihydronaphthalene-1(2H)-one that functions as an inhibitor of the NLRP3 inflammasome.[1][2] It works by blocking the assembly and activation of the NLRP3 inflammasome.[1][2] This is achieved by downregulating the expression of NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), which in turn reduces the production of reactive oxygen species (ROS) and other inflammatory mediators.[1][2] Furthermore, this compound inhibits the phosphorylation of IκBα and NF-κB/p65, and the subsequent nuclear translocation of p65, thereby suppressing the NF-κB signaling pathway.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture media after adding this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous media. The final percentage of DMSO in the media is too high, causing the compound to precipitate. | Determine the solubility of this compound in your specific cell culture medium using the protocol provided below. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent toxicity. Prepare intermediate dilutions of your DMSO stock in media before adding to the final culture volume. |
| Inconsistent or no inhibitory effect of this compound on NLRP3 inflammasome activation. | This compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C). The compound may have degraded due to improper storage. The final concentration of the inhibitor is too low. | Assess the stability of this compound in your cell culture media at 37°C over your experimental time course using the protocol below. Ensure proper storage of both the powder and stock solutions as recommended. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Observed cellular toxicity or off-target effects. | The concentration of this compound is too high. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | Determine the cytotoxicity of this compound on your specific cell line using a cell viability assay (e.g., MTT, LDH). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects. It is important to note that DMSO itself can inhibit NLRP3 inflammasome activation at certain concentrations.[4][5] |
Experimental Protocols
Protocol for Determining the Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution.
-
Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare dilutions ranging from 1 µM to 100 µM in sterile microcentrifuge tubes. Keep the final DMSO concentration consistent and low across all dilutions.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a short period (e.g., 1-2 hours).
-
Visually inspect for precipitation. A clear solution indicates that the compound is soluble at that concentration. Cloudiness or visible precipitate suggests that the concentration exceeds the solubility limit.
-
(Optional) Quantify turbidity. For a more quantitative measure, measure the absorbance of your dilutions at a wavelength of 600 nm or higher using a spectrophotometer. An increase in absorbance compared to a vehicle control indicates precipitation. Alternatively, a nephelometer can be used to measure light scattering.
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol helps determine the stability of this compound in your cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system or a relevant bioassay
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired final working concentration.
-
Incubate the solution under your standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots of the solution at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each aliquot using HPLC. A decrease in the peak area corresponding to this compound over time indicates degradation.
-
(Alternative) Use a functional bioassay. Test the ability of the stored aliquots to inhibit NLRP3 inflammasome activation in a cell-based assay. A decrease in inhibitory activity over time suggests compound instability.
Visualizations
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Caption: Recommended experimental workflow for studying this compound.
References
Troubleshooting inconsistent results in Nlrp3-IN-32 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Nlrp3-IN-32, a potent inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of 3,4-dihydronaphthalene-1(2H)-one that acts as an inhibitor of the NLRP3 inflammasome.[1] Its primary mechanisms of action include:
-
Downregulation of Inflammasome Components: It reduces the expression of NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), which are essential for inflammasome assembly.[1][2]
-
Inhibition of NF-κB Signaling: this compound prevents the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting the nuclear translocation of p65 and subsequent pro-inflammatory gene expression.[1][2]
-
Reduction of Oxidative Stress: The inhibitor curtails the production of reactive oxygen species (ROS), a key trigger for NLRP3 activation.[1][2]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
Based on studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, effective concentrations of this compound range from 1.5 µM to 6 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is this compound cytotoxic?
This compound has been shown to exhibit low cytotoxicity in RAW264.7 cells at effective concentrations (1.5, 3, and 6 μM), with reported apoptosis rates of 3.8%, 5.6%, and 6.8% respectively.[1] However, it is crucial to assess cytotoxicity in your specific cell line using methods like MTT or LDH assays, especially when using higher concentrations or longer incubation times.
Q4: What is the appropriate solvent for this compound?
Troubleshooting Guide
Inconsistent or No Inhibition of NLRP3 Inflammasome Activation
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a wider range of this compound concentrations to determine the IC50 for your specific cell type and activation conditions. |
| Inefficient Priming (Signal 1) | Ensure robust priming of your cells. For macrophages, this typically involves stimulation with LPS (e.g., 1 µg/mL for 3-4 hours).[6] Confirm priming by measuring the expression of NLRP3 and pro-IL-1β via qPCR or Western blot. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Avoid prolonged storage of diluted working solutions. |
| Timing of Inhibitor Addition | For optimal results, add this compound to your cell cultures before the activation signal (Signal 2, e.g., ATP or nigericin).[6] A pre-incubation time of 30-60 minutes is generally recommended. |
| Cell Line Does Not Express All Inflammasome Components | Verify that your cell line expresses all necessary components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1). For instance, standard RAW264.7 cells do not express ASC and thus cannot form a functional inflammasome.[7] Consider using ASC-reconstituted RAW264.7 cells or other suitable cell lines like J774A.1 or primary bone marrow-derived macrophages (BMDMs).[7] |
| Issues with NLRP3 Activator (Signal 2) | Confirm the activity and optimal concentration of your NLRP3 activator. For ATP, ensure it is freshly prepared as it can degrade. For crystalline activators like MSU, ensure proper crystal formation.[8] |
High Background Inflammation or Cell Death
| Potential Cause | Recommended Solution |
| LPS Contamination | Use endotoxin-free reagents and consumables. All solutions, including media and buffers, should be certified as low in endotoxin. |
| DMSO Toxicity | Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples. |
| Over-stimulation with Priming or Activating Agents | Optimize the concentration and incubation time for both LPS and the NLRP3 activator to minimize non-specific cell death. |
| Off-Target Effects of the Inhibitor | While this compound is reported to be an NLRP3 inhibitor, consider potential off-target effects. Evaluate the inhibitor's effect on other inflammatory pathways or inflammasomes (e.g., NLRC4, AIM2) as a control. |
Experimental Protocols & Data Presentation
General Protocol for this compound Treatment in Macrophages
This protocol provides a general framework. Optimization for specific cell types and experimental goals is recommended.
-
Cell Seeding: Plate macrophages (e.g., RAW264.7 expressing ASC, J774A.1, or BMDMs) in a suitable multi-well plate at a density that allows for optimal growth and response.
-
Priming (Signal 1): Stimulate cells with an appropriate priming agent. For example, treat with 1 µg/mL of LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator. Common activators include ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 1-2 hours).
-
Sample Collection:
-
Collect the supernatant for cytokine analysis (e.g., IL-1β ELISA).
-
Lyse the cells for Western blot analysis of cleaved caspase-1, NLRP3, and ASC expression.
-
Perform cell viability/cytotoxicity assays (e.g., LDH assay on the supernatant).
-
Quantitative Data Summary
| Parameter | This compound in LPS-stimulated RAW264.7 Macrophages | Reference |
| Effective Concentration Range | 1.5 - 6 µM | [1] |
| Effect on Inflammatory Cytokines (TNF-α, IL-6, IL-18, IL-1β) | Dose-dependent reduction in release | [1] |
| Effect on Intracellular ROS and NO | Dose-dependent reduction | [1] |
| Cytotoxicity (Apoptosis Rate) | 3.8% at 1.5 µM, 5.6% at 3 µM, 6.8% at 6 µM | [1] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound.
References
- 1. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
Addressing potential off-target effects of Nlrp3-IN-32
Welcome to the technical support center for NLRP3-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of 3,4-dihydronaphthalene-1(2H)-one and functions as an inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism involves several key actions:
-
Downregulation of Inflammasome Components: It reduces the expression of both NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), which are essential for inflammasome assembly.[1][2]
-
Inhibition of Reactive Oxygen Species (ROS): The compound mitigates the production of intracellular ROS, a key upstream activator of the NLRP3 inflammasome.[1][2]
-
Suppression of the NF-κB Pathway: this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This action blocks the initial "priming" signal required for NLRP3 and pro-IL-1β transcription.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited published data specifically detailing the off-target effects of this compound. However, like any small molecule inhibitor, it has the potential for off-target activities. General strategies for assessing off-target effects of NLRP3 inhibitors include evaluating their impact on other inflammasomes, such as AIM2 and NLRC4, and screening against a panel of kinases and other cellular targets.
Q3: In which cell types has this compound been tested?
A3: this compound has been shown to be effective in LPS-stimulated RAW264.7 macrophages, where it reduces the release of inflammatory cytokines like TNF-α, IL-6, IL-18, and IL-1β in a dose-dependent manner.[2] It has also been noted to have low cytotoxicity in this cell line.[2]
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: In studies using LPS-stimulated RAW264.7 macrophages, this compound has been shown to be effective in the micromolar range (1.5, 3, and 6 μM).[2] The optimal concentration will depend on the specific cell type and experimental conditions, and a dose-response experiment is always recommended.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Incomplete inhibition of IL-1β secretion | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or stimulation conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your experimental setup. |
| Ineffective NF-κB "priming" inhibition: While this compound inhibits the NF-κB pathway, very strong priming signals might overcome this inhibition. | Verify the inhibition of NF-κB activation by measuring IκBα phosphorylation or p65 nuclear translocation via Western blot or immunofluorescence. Consider reducing the concentration or duration of the priming stimulus (e.g., LPS). | |
| NLRP3-independent IL-1β secretion: Other inflammasomes (e.g., AIM2, NLRC4) or pathways may be contributing to IL-1β release. | Use specific activators for other inflammasomes (e.g., poly(dA:dT) for AIM2, flagellin for NLRC4) to test the specificity of this compound in your system. | |
| Persistent ROS production | Alternative sources of ROS: The experimental stimulus might be inducing ROS through pathways not affected by this compound. | Use fluorescent probes like DCFDA or MitoSOX to quantify total cellular and mitochondrial ROS levels. Co-treatment with a general antioxidant like N-acetylcysteine (NAC) can help determine the contribution of ROS to inflammasome activation. |
| Observed cytotoxicity | High inhibitor concentration: Although reported to have low cytotoxicity in RAW264.7 cells, higher concentrations or different cell types may be more sensitive. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range for your specific cell line. |
| Off-target effects: The compound may be interacting with other cellular targets leading to cell death. | If cytotoxicity is observed at concentrations required for NLRP3 inhibition, consider screening for off-target effects on other cellular pathways. | |
| Variability in experimental results | Inconsistent cell culture conditions: Cell passage number, density, and priming efficiency can all contribute to variability. | Maintain consistent cell culture practices. Ensure complete and consistent priming before adding the inhibitor and stimulus. |
| Reagent quality: Degradation of this compound or other reagents can affect results. | Store this compound according to the manufacturer's instructions. Prepare fresh solutions of activators and inhibitors for each experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration (μM) | Effect |
| Cytokine Release | 1.5, 3, 6 | Dose-dependent reversal of TNF-α, IL-6, IL-18, and IL-1β release[2] |
| Intracellular ROS | 1.5, 3, 6 | Dose-dependent clearance of intracellular ROS[2] |
| Nitric Oxide (NO) Production | 1.5, 3, 6 | Dose-dependent clearance of NO production[2] |
| Cytotoxicity (Apoptosis Rate) | 1.5 | 3.8%[2] |
| 3 | 5.6%[2] | |
| 6 | 6.8%[2] |
Experimental Protocols
Protocol 1: Assessment of NLRP3 Inflammasome Inhibition in Macrophages
-
Cell Culture: Plate RAW264.7 or bone marrow-derived macrophages (BMDMs) in a suitable culture plate and allow them to adhere overnight.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as Nigericin (5 µM) or ATP (5 mM) for 1 hour.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and cell lysates for Western blotting.
-
Analysis:
-
Measure IL-1β and TNF-α levels in the supernatant by ELISA.
-
Analyze caspase-1 cleavage (p20 subunit) and NLRP3 expression in cell lysates by Western blot.
-
Protocol 2: Evaluation of Off-Target Effects on AIM2 and NLRC4 Inflammasomes
-
Cell Culture and Priming: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of this compound for 1 hour.
-
Inflammasome Activation:
-
AIM2: Transfect the cells with poly(dA:dT) (1 µg/mL) for 6 hours.
-
NLRC4: Transfect the cells with flagellin (1 µg/mL) for 6 hours.
-
-
Sample Collection and Analysis: Follow steps 5 and 6 from Protocol 1 to measure IL-1β secretion and caspase-1 cleavage. A lack of inhibition by this compound indicates specificity for the NLRP3 inflammasome.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Plate cells and treat with LPS and this compound as described in steps 1-3 of Protocol 1.
-
ROS Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (for total cellular ROS) or MitoSOX Red (for mitochondrial superoxide), according to the manufacturer's protocol.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or visualize by fluorescence microscopy. A decrease in fluorescence in this compound-treated cells indicates ROS inhibition.
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for incomplete inhibition by this compound.
References
Technical Support Center: Assessing Cytotoxicity of Novel NLRP3 Inhibitors in Primary Cells
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of novel NLRP3 inhibitors, with a focus on a hypothetical compound designated as NLRP3-IN-32, in primary cells. As specific public data for a compound named "this compound" is not available, this guide is based on established methodologies and best practices for evaluating the cytotoxicity of new small molecule NLRP3 inhibitors. The protocols, frequently asked questions (FAQs), and troubleshooting guides are designed to be broadly applicable to the preclinical assessment of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for novel NLRP3 inhibitors?
A1: Most novel small molecule inhibitors of NLRP3 target the NACHT domain of the NLRP3 protein. The NACHT domain possesses essential ATPase activity required for the conformational changes that lead to NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. By binding to this domain, inhibitors can prevent the activation of NLRP3, thereby blocking the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: Why is it critical to assess cytotoxicity in primary cells?
A2: Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. They better reflect the responses of cells in a living organism. Assessing cytotoxicity in primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs), is crucial for predicting the potential toxic effects of an NLRP3 inhibitor on the immune system.
Q3: What are the standard assays to measure the cytotoxicity of an NLRP3 inhibitor?
A3: Commonly used cytotoxicity assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes.
-
MTT/XTT/WST-1/CCK-8 Assays: These are colorimetric assays that measure mitochondrial metabolic activity as an indicator of cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, apoptotic, and necrotic cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate live cells from dead cells, often assessed by microscopy or flow cytometry.
Q4: At what concentrations should I test this compound for cytotoxicity?
A4: It is recommended to test a wide range of concentrations to determine the dose-response relationship. A typical starting point would be to bracket the expected efficacious concentration (e.g., the IC50 for NLRP3 inhibition) by several orders of magnitude. For example, if the IC50 is in the nanomolar range, you might test concentrations from picomolar up to high micromolar (e.g., 10-100 µM) to identify a cytotoxic threshold.
Q5: How can I be sure that the observed effects are specific to NLRP3 inhibition and not due to off-target cytotoxicity?
A5: To assess specificity, it is important to:
-
Test the inhibitor in primary cells from NLRP3 knockout mice to see if the cytotoxic effects are absent.
-
Evaluate the inhibitor's effect on the activation of other inflammasomes, such as NLRC4, AIM2, and Pyrin, to ensure it does not have broad inflammasome-inhibiting activity.
-
Assess general cellular health markers that are independent of the NLRP3 pathway.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a CCK-8 Assay
This protocol outlines a method for assessing the cytotoxicity of a novel NLRP3 inhibitor in primary human PBMCs.
Materials:
-
Primary human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or other novel inhibitor) dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary human PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C and 5% CO2 to allow cells to adhere.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate NLRP3 expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the inhibitor to the cells and incubate for 1 hour.
-
NLRP3 Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), and incubate for another 1-2 hours.
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of plasma membrane damage.
Materials:
-
Cells and reagents from Protocol 1
-
LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Collect Supernatant: After the final incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measure Absorbance: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Quantitative Data Summary
When presenting cytotoxicity data for a novel inhibitor like this compound, a clear and structured table is essential for easy comparison.
| Assay Type | Primary Cell Type | Inhibitor Concentration | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| CCK-8 | Human PBMCs | Vehicle (0.1% DMSO) | 100 ± 5.2 | 0 ± 2.1 |
| 1 nM this compound | 98.5 ± 4.8 | 1.5 ± 1.9 | ||
| 10 nM this compound | 97.2 ± 5.5 | 2.8 ± 2.3 | ||
| 100 nM this compound | 95.1 ± 6.1 | 4.9 ± 3.0 | ||
| 1 µM this compound | 90.3 ± 7.3 | 9.7 ± 4.5 | ||
| 10 µM this compound | 75.6 ± 8.9 | 24.4 ± 6.2 | ||
| 100 µM this compound | 42.1 ± 10.2 | 57.9 ± 8.8 | ||
| LDH Release | Mouse BMDMs | Vehicle (0.1% DMSO) | N/A | 5.3 ± 2.5 |
| 1 µM this compound | N/A | 6.1 ± 3.1 | ||
| 10 µM this compound | N/A | 15.8 ± 5.7 | ||
| 100 µM this compound | N/A | 48.2 ± 9.4 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in vehicle control | - Primary cells are stressed or dying.- High concentration of DMSO.- Contamination in cell culture. | - Handle primary cells gently and ensure optimal culture conditions.- Ensure final DMSO concentration is ≤ 0.1%.- Perform mycoplasma testing and use sterile techniques. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with PBS. |
| No dose-dependent cytotoxicity observed | - Inhibitor concentration range is too low.- Inhibitor is not cytotoxic at the tested concentrations.- Assay is not sensitive enough. | - Test a wider and higher range of concentrations.- This may be a positive result, indicating low toxicity.- Try a more sensitive assay (e.g., Annexin V/PI). |
| Inhibitor precipitates in culture medium | - Poor solubility of the compound. | - Prepare a higher concentration stock in 100% DMSO.- Vortex thoroughly when diluting into aqueous media.- Consider using a solubilizing agent if compatible with the assay. |
Visualizations
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow
Caption: General workflow for assessing NLRP3 inhibitor cytotoxicity in primary cells.
Technical Support Center: Controlling for NLRP3 Inhibitor Effects on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals distinguish between the on-target effects of NLRP3 inhibitors and potential off-target effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: My NLRP3 inhibitor is reducing cell viability. How can I determine if this is due to specific inhibition of the NLRP3 pathway or off-target toxicity?
A1: Distinguishing between on-target and off-target effects is crucial. An ideal NLRP3 inhibitor should only affect cell viability in the context of NLRP3 activation (i.e., by inhibiting pyroptosis). A general decrease in cell viability in the absence of NLRP3 activation suggests off-target cytotoxicity. To dissect this, you should perform a series of control experiments as outlined in the troubleshooting guide below.
Q2: What are the common off-target effects of small molecule inhibitors that could affect cell viability?
A2: Small molecule inhibitors can have various off-target effects, including but not limited to:
-
Inhibition of other kinases or ATP-dependent enzymes.
-
Disruption of mitochondrial function and induction of apoptosis.
-
Induction of cellular stress responses (e.g., ER stress, oxidative stress).
-
Non-specific effects on cell membrane integrity.
Q3: What cell types are appropriate for studying NLRP3-dependent cell death?
A3: The most common cell types are those of the myeloid lineage, which express all components of the NLRP3 inflammasome. These include:
-
Human: THP-1 monocytes (differentiated into macrophages with PMA), and primary peripheral blood mononuclear cells (PBMCs).
-
Murine: Bone marrow-derived macrophages (BMDMs) and bone marrow-derived dendritic cells (BMDCs).[1]
Q4: How does NLRP3 inflammasome activation lead to cell death?
A4: Canonical NLRP3 inflammasome activation leads to the activation of caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the plasma membrane. This leads to a lytic, pro-inflammatory form of cell death called pyroptosis, characterized by cell swelling and the release of cytoplasmic contents, including lactate dehydrogenase (LDH) and pro-inflammatory cytokines IL-1β and IL-18.[2][3]
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to investigate unexpected effects of your NLRP3 inhibitor (referred to as "NLRP3-IN-32") on cell viability.
Problem: this compound treatment leads to a significant decrease in cell viability.
Step 1: Determine the Baseline Toxicity of this compound
-
Rationale: To assess if the compound is cytotoxic on its own, independent of NLRP3 inflammasome activation.
-
Experiment: Treat your chosen cell line (e.g., PMA-differentiated THP-1 cells or BMDMs) with a dose-range of this compound without priming (Signal 1) or activation (Signal 2) stimuli.
-
Assay: Measure cell viability using a metabolic assay such as MTT, MTS, or CellTiter-Glo®.
-
Expected Outcome:
-
No change in viability: The compound is likely not broadly cytotoxic at the tested concentrations.
-
Decreased viability: The compound exhibits baseline cytotoxicity. You may need to use lower, non-toxic concentrations for your inflammasome experiments.
-
Step 2: Utilize NLRP3-Deficient or Knockdown Cells
-
Rationale: This is the most definitive control to distinguish on-target from off-target effects. An on-target inhibitor should not affect viability in cells lacking NLRP3.
-
Experiment: Use CRISPR/Cas9-generated NLRP3 knockout (NLRP3-/-) cells or cells treated with NLRP3-specific siRNA. Treat both wild-type (WT) and NLRP3-deficient cells with this compound in the presence of priming and activation stimuli.
-
Assay: Measure cell death using an LDH release assay (for pyroptosis) and a general viability assay.
-
Expected Outcome & Interpretation:
| Cell Type | Treatment | Expected On-Target Effect (LDH Release) | Observed Off-Target Effect (LDH Release) |
| WT | Stimuli + this compound | Reduced | Reduced or Unchanged |
| NLRP3-/- | Stimuli + this compound | No Change (already low) | Reduced |
-
If this compound reduces cell death only in WT cells but has no effect in NLRP3-/- cells, its effect on viability is likely on-target.
-
If this compound reduces viability in both WT and NLRP3-/- cells, it has off-target cytotoxic effects.
Step 3: Assess Different Cell Death Pathways
-
Rationale: To determine if the observed cell death is pyroptosis (NLRP3-mediated) or another pathway like apoptosis.
-
Experiment: Treat cells with this compound in the presence and absence of NLRP3 stimuli.
-
Assay:
-
Pyroptosis: Measure LDH release and GSDMD cleavage by Western blot.
-
Apoptosis: Measure caspase-3/7 activation, and perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
-
Interpretation:
-
Pyroptotic Profile: Increased LDH release and GSDMD cleavage that is inhibited by this compound.
-
Apoptotic Profile: Increased caspase-3/7 activity and Annexin V staining, regardless of NLRP3 activation status, suggests off-target induction of apoptosis.
-
Step 4: Compare with a Well-Characterized NLRP3 Inhibitor
-
Rationale: Benchmarking against a known specific inhibitor can help interpret your results.
-
Experiment: Run your key experiments in parallel with a well-characterized, specific NLRP3 inhibitor like MCC950.
-
Assay: Compare the dose-response curves for inhibition of IL-1β release, LDH release, and effects on cell viability between this compound and MCC950.
-
Interpretation: If this compound shows a similar profile to MCC950 (i.e., potent inhibition of IL-1β and LDH release without affecting viability in unstimulated cells), it is more likely to be on-target.
Experimental Protocols
Protocol 1: Assessing Baseline Cytotoxicity of an NLRP3 Inhibitor
-
Cell Plating: Seed PMA-differentiated THP-1 cells or primary BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your planned inflammasome experiments (e.g., 6-24 hours).
-
Cell Viability Assay: Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each compound concentration.
Protocol 2: Distinguishing On-Target vs. Off-Target Effects using NLRP3-/- Cells
-
Cell Plating: Seed both wild-type and NLRP3-/- macrophages in a 96-well plate.
-
Priming (Signal 1): Treat the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the cells with different concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (5 µM) or ATP (5 mM) for 1-2 hours.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Assay: Measure LDH release in the supernatant using a commercially available kit to quantify pyroptosis.
-
IL-1β ELISA: Measure the concentration of secreted IL-1β in the supernatant by ELISA to confirm NLRP3 inflammasome inhibition.
-
Data Analysis: Compare the inhibition of LDH release and IL-1β secretion in WT versus NLRP3-/- cells.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Troubleshooting workflow for investigating NLRP3 inhibitor-mediated cell death.
References
Technical Support Center: Improving In Vivo Delivery of NLRP3-IN-32
Welcome to the technical support center for NLRP3-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery of this potent NLRP3 inflammasome inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a derivative of 3,4-dihydronaphthalene-1(2H)-one that functions as an inhibitor of the NLRP3 inflammasome.[1] It works by blocking the assembly and activation of the NLRP3 inflammasome, down-regulating the expression of NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC).[1] Additionally, it inhibits the production of reactive oxygen species (ROS) and suppresses the NF-κB signaling pathway.[2]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. This can lead to poor absorption, low bioavailability, and suboptimal therapeutic efficacy in in vivo models. The primary challenge is to develop a formulation that can effectively deliver the compound to the target site of inflammation.
Q3: What are the common routes of administration for NLRP3 inhibitors in animal models?
A3: Common routes of administration for NLRP3 inhibitors in preclinical studies include oral (PO) gavage, intraperitoneal (IP) injection, and intravenous (IV) injection.[3][4][5] Some studies have also reported administration of NLRP3 inhibitors in the drinking water for chronic models.[6] The choice of administration route will depend on the specific experimental design, the desired pharmacokinetic profile, and the animal model being used.
Q4: Are there any known off-target effects of NLRP3 inhibitors that I should be aware of?
A4: While some NLRP3 inhibitors like MCC950 have shown high selectivity for NLRP3 over other inflammasomes (AIM2, NLRC4, or NLRP1), it is crucial to assess the selectivity of any new compound.[3] Off-target effects can include modulation of other signaling pathways or unforeseen toxicity. It is recommended to include control experiments to monitor for potential off-target effects in your in vivo studies.
Troubleshooting Guide for In Vivo Delivery of this compound
This guide addresses common issues encountered during the in vivo administration of poorly soluble compounds like this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle composition: Test a range of co-solvents such as DMSO, PEG300, or ethanol in combination with surfactants like Tween-80 or Cremophor EL.[7][8] 2. Use a lipid-based formulation: Consider formulating this compound in an oil-based vehicle such as corn oil, especially for oral or intraperitoneal administration.[7] 3. Particle size reduction: If using a suspension, micronization or nanocrystal technology can improve the dissolution rate. |
| Low or variable bioavailability after oral administration | Poor absorption from the gastrointestinal tract due to low solubility and/or first-pass metabolism. | 1. Formulate as a self-emulsifying drug delivery system (SEDDS): This can improve solubilization in the GI tract. 2. Use of permeation enhancers: Certain excipients can improve absorption across the gut wall. 3. Switch to an alternative route of administration: Intraperitoneal or intravenous injection can bypass the GI tract and first-pass metabolism.[9] |
| Lack of efficacy in the animal model | Suboptimal exposure at the target site. | 1. Increase the dose: Perform a dose-response study to determine the optimal therapeutic dose. 2. Change the formulation to improve bioavailability: Refer to the solutions for low bioavailability. 3. Verify target engagement: Measure downstream markers of NLRP3 inflammasome activation (e.g., IL-1β levels in plasma or tissue) to confirm that the compound is reaching its target.[5] |
| Observed toxicity or adverse events in animals | Vehicle toxicity or off-target effects of the compound. | 1. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals. 2. Reduce the concentration of co-solvents: High concentrations of DMSO or other organic solvents can be toxic. Aim for the lowest concentration necessary to keep the compound in solution. 3. Purify the compound: Ensure the purity of the this compound batch to rule out contaminants. |
Experimental Protocols
Protocol 1: Preparation of an Oral Gavage Formulation
This protocol provides a starting point for formulating this compound for oral administration. Optimization will be required based on the specific physicochemical properties of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or water for injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. Use of an ultrasonic bath may aid dissolution.
-
In a separate tube, prepare the vehicle by mixing the desired ratio of PEG300, Tween-80, and saline. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][10]
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition is necessary.
Protocol 2: Preparation of an Intraperitoneal Injection Formulation
This protocol is suitable for direct administration into the peritoneal cavity.
Materials:
-
This compound
-
DMSO
-
Corn oil
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a small volume of DMSO.
-
Add the desired volume of corn oil to the DMSO solution. A common ratio is 10% DMSO and 90% corn oil.[8]
-
Vortex the mixture thoroughly to create a uniform suspension or solution. Gentle warming may be required to fully dissolve the compound.[7]
-
Before each injection, ensure the formulation is well-mixed.
Data Presentation
Table 1: Example Formulations for Poorly Soluble NLRP3 Inhibitors
| Inhibitor | Route of Administration | Vehicle Composition | Reference |
| MCC950 | Oral (in drinking water) | 0.3 mg/mL in drinking water | [6] |
| NLRP3/AIM2-IN-2 | Intraperitoneal/Oral | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [8] |
| NLRP3/AIM2-IN-2 | Intraperitoneal/Oral | 10% DMSO + 90% (20% SBE-β-CD in Saline) | [8] |
| NLRP3-IN-17 | Oral | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [10] |
| Unnamed Inhibitor | Intraperitoneal | 10 mg/kg in an unspecified vehicle | [5] |
| Tamoxifen (hydrophobic) | Intraperitoneal | 20 mg/mL in corn oil | [7] |
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Delivery and Efficacy Testing
Caption: A general workflow for testing the in vivo efficacy of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 6. Genetic deletion or pharmacologic inhibition of the Nlrp3 inflammasome did not ameliorate experimental NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: NLRP3-IN-32 vs. MCC950
For researchers, scientists, and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, a clear understanding of the available options is paramount. This guide provides a comprehensive comparison of two prominent inhibitors, NLRP3-IN-32 and the well-characterized MCC950, offering insights into their mechanisms of action, potency, and the experimental frameworks used for their evaluation.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of diseases, including autoinflammatory conditions, metabolic disorders, and neurodegenerative diseases. This has spurred the development of small molecule inhibitors aimed at modulating its activity. Among these, MCC950 has long been a benchmark compound. This guide introduces and compares it with a lesser-known inhibitor, this compound, to aid in the selection of the most appropriate tool for specific research needs.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and MCC950 exert their inhibitory effects by directly targeting the NLRP3 protein, a central component of the inflammasome complex. However, their precise binding sites and the subsequent molecular consequences of this interaction differ.
MCC950 is a potent and selective inhibitor that functions by directly binding to the Walker B motif within the NACHT domain of the NLRP3 protein. This interaction is crucial as it prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 oligomerization and subsequent activation of the inflammasome complex. By locking NLRP3 in an inactive state, MCC950 effectively blocks the downstream cascade leading to the release of pro-inflammatory cytokines IL-1β and IL-18.
Information regarding the specific binding site and mechanism of action for This compound is less prevalent in publicly available scientific literature. While it is understood to be a direct inhibitor of the NLRP3 inflammasome, the precise molecular interactions and downstream consequences are not as well-documented as those for MCC950. Further research and publication of detailed biochemical and structural studies are needed to fully elucidate its inhibitory mechanism.
Potency and Efficacy: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. It represents the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Target Cell Type | IC50 Value |
| MCC950 | Bone Marrow-Derived Macrophages (BMDM) | 7.5 nM |
| MCC950 | Human Monocyte-Derived Macrophages (HMDM) | 8.1 nM |
| This compound | Not Publicly Available | Not Publicly Available |
Experimental Evaluation: The Assays That Tell the Story
The evaluation of NLRP3 inflammasome inhibitors relies on a variety of sophisticated cellular and biochemical assays. Understanding these methodologies is crucial for interpreting the available data and for designing future experiments.
Key Experimental Protocols:
1. IL-1β Release Assay: This is a cornerstone assay for assessing NLRP3 inflammasome activity.
-
Cell Culture and Priming: Immune cells, typically bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), are cultured. To mimic the first signal of inflammasome activation, the cells are "primed," usually with lipopolysaccharide (LPS). This upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The cells are pre-incubated with the inhibitor (e.g., this compound or MCC950) at various concentrations.
-
NLRP3 Activation: A second signal is introduced to activate the NLRP3 inflammasome. Common activators include ATP, nigericin, or monosodium urate (MSU) crystals.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in IL-1β levels in the presence of the inhibitor indicates its efficacy.
2. ASC Oligomerization Assay: This assay visualizes a key step in inflammasome assembly.
-
Cell Treatment: Similar to the IL-1β release assay, cells are primed and then treated with the inhibitor before NLRP3 activation.
-
Cell Lysis and Fractionation: The cells are lysed, and the insoluble fraction, which contains the large ASC specks, is separated by centrifugation.
-
Cross-linking and Western Blotting: The proteins in the insoluble fraction are cross-linked to stabilize the ASC oligomers. These are then separated by size using SDS-PAGE and visualized by Western blotting with an anti-ASC antibody. A decrease in the high-molecular-weight ASC oligomers indicates inhibition of inflammasome assembly.
3. Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of an inhibitor with the NLRP3 protein within a cellular context.
-
Cell Treatment: Intact cells are incubated with the inhibitor.
-
Heating: The cell suspension is divided into aliquots and heated to a range of temperatures. The binding of a ligand (the inhibitor) can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Protein Analysis: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble NLRP3 protein at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.
Visualizing the Pathway and Points of Inhibition
To better understand the context of these inhibitors, the following diagram illustrates the NLRP3 inflammasome activation pathway and the presumed points of intervention for this compound and MCC950.
Caption: NLRP3 inflammasome activation pathway and inhibitor targets.
Conclusion and Future Directions
MCC950 stands as a well-validated and potent inhibitor of the NLRP3 inflammasome with a clearly defined mechanism of action. Its nanomolar potency makes it an invaluable tool for in vitro and in vivo studies of NLRP3-driven inflammation.
This compound, while also a direct NLRP3 inhibitor, requires further characterization to fully understand its therapeutic potential and to allow for a direct comparison with other inhibitors. Future studies should focus on elucidating its precise binding site, its impact on NLRP3 ATPase activity and oligomerization, and its potency across various cell types and activation stimuli.
For researchers, the choice between these inhibitors will depend on the specific experimental goals. For studies requiring a well-characterized inhibitor with robust historical data, MCC950 is the clear choice. As more data on this compound becomes available, it may offer an alternative with potentially different properties, such as improved pharmacokinetics or a distinct off-target profile, making the continued evaluation of novel NLRP3 inhibitors a critical endeavor in the field of inflammation research.
References
A Comparative Analysis of Leading NLRP3 Inflammasome Inhibitors: Potency, Specificity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of pharmaceutical research. This guide provides a detailed comparison of three prominent NLRP3 inhibitors: MCC950, CY-09, and OLT1177 (dapansutrile), focusing on their potency, specificity, and mechanisms of action, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the key characteristics of MCC950, CY-09, and OLT1177, offering a clear comparison of their in vitro potency and mechanisms of action.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | Specificity |
| MCC950 | NLRP3 | Binds to the Walker B motif of the NACHT domain, inhibiting ATP hydrolysis and ASC oligomerization.[1][2][3] | 7.5 nM (mouse BMDMs)[1][4][5], 8.1 nM (human MDMs)[5][6] | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[4][7][8] |
| CY-09 | NLRP3 | Directly binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting NLRP3's ATPase activity.[1][9][10] | ~6 µM (mouse BMDMs)[1] | Specific for the NLRP3 inflammasome.[9][10] |
| OLT1177 (Dapansutrile) | NLRP3 | Inhibits NLRP3 ATPase activity, preventing NLRP3-ASC interaction and inflammasome oligomerization.[1][11] | ~1 nM (J774 macrophages)[1] | Selective for NLRP3; does not affect NLRC4 or AIM2 inflammasomes.[11] |
Mandatory Visualization
Below are diagrams illustrating the NLRP3 signaling pathway with inhibitor targets and a typical experimental workflow for evaluating NLRP3 inhibitors.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating NLRP3 Target Engagement in Cells
This guide provides a comprehensive comparison of methodologies for validating the target engagement of NLRP3 inhibitors in a cellular context. As no public data is available for a compound specifically named "Nlrp3-IN-32," this document will use the well-characterized and potent NLRP3 inhibitor, MCC950, as a primary example. We will compare its performance with other known inhibitors, offering researchers a framework to assess novel compounds.
The validation of target engagement is a critical step in drug discovery, confirming that a compound physically interacts with its intended target within the complex cellular environment. This guide will focus on two principal methods for determining direct NLRP3 binding—the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay—and correlate these findings with downstream functional assays that measure the biological consequences of this engagement.
Data Presentation: Comparing NLRP3 Inhibitors
Effective validation of a potential NLRP3 inhibitor requires quantifying its performance across various assays. The following tables summarize the potency of MCC950 and other inhibitors in direct binding and functional cellular assays.
Table 1: Direct NLRP3 Target Engagement in Cellular Assays
| Compound | Assay Type | Principle | Cell Line | Potency (IC₅₀) | Reference |
| This compound | - | - | - | No public data available | - |
| MCC950 | NanoBRET™ TE | Competitive displacement of a fluorescent tracer from NanoLuc-NLRP3 | HEK293 | ~10-30 nM | [1][2] |
| Oridonin | NanoBRET™ TE | Competitive displacement of a fluorescent tracer from NanoLuc-NLRP3 | HEK293 | ~3.1 µM | [2] |
| CY-09 | NanoBRET™ TE | Competitive displacement of a fluorescent tracer from NanoLuc-NLRP3 | HEK293 | ~10.7 µM (partial) | [1][2] |
| MCC950 | CETSA | Ligand-induced thermal stabilization of endogenous NLRP3 | - | Qualitative shift observed | [3] |
| ADS032 | CETSA | Ligand-induced thermal stabilization of endogenous NLRP3 | THP-1 | Stabilized NLRP3 | [4] |
Note: CETSA results are often presented as a thermal shift (ΔTagg) rather than an IC₅₀. Quantitative, dose-response CETSA (ITDR-CETSA) can be performed to determine an EC₅₀ of thermal stabilization.
Table 2: Functional Inhibition of NLRP3 Inflammasome Activity
| Compound | Assay Type | Principle | Cell Model | Potency (IC₅₀) | Reference |
| This compound | - | - | - | No public data available | - |
| MCC950 | IL-1β Release | Measures inhibition of mature IL-1β secretion | LPS+Nigericin-stimulated PBMCs | ~10-50 nM | [5] |
| MCC950 | Caspase-1 Activity | Measures inhibition of active Caspase-1 | LPS+Nigericin-stimulated PBMCs | ~8 nM | [6] |
| CY-09 | IL-1β Release | Covalent modification of NLRP3, inhibiting its activation | Mouse BMDMs | ~6 µM | [7] |
| OLT1177 | IL-1β Release | Inhibition of NLRP3 ATPase activity | J774 macrophages | ~1 nM | [7] |
| MNS | IL-1β Release | Covalent modification of NLRP3, inhibiting its activation | Mouse BMDMs | ~2 µM | [2][7] |
Visualizing the Validation Process
Understanding the underlying biology and the experimental workflow is crucial for robust target validation.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process: priming (Signal 1) and activation (Signal 2). Priming, often initiated by microbial components like LPS, leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a wide array of stimuli including ATP, toxins, and crystalline substances, causes the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), leading to caspase-1 activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can induce a form of inflammatory cell death called pyroptosis.
Caption: The NLRP3 inflammasome activation pathway and point of intervention for inhibitors.
Experimental Workflow for Target Validation
A robust workflow for validating a novel NLRP3 inhibitor involves a multi-pronged approach. It begins with assays that confirm direct physical binding to the target protein in cells. Positive results are then followed by functional assays to confirm that this binding event translates into the inhibition of the inflammasome's biological activity.
Caption: A logical workflow for validating NLRP3 inhibitor target engagement.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for the key experiments cited in this guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for NLRP3
This protocol is adapted from methodologies used to detect ligand-induced thermal stabilization of intracellular proteins.[8]
Objective: To determine if the test compound binds to and stabilizes endogenous NLRP3 protein in intact cells against thermal denaturation.
Materials:
-
THP-1 monocytes or other relevant cell line expressing NLRP3.
-
Test compound (e.g., MCC950) and vehicle (e.g., DMSO).
-
PBS, supplemented with protease inhibitor cocktail.
-
Lysis buffer (e.g., NP40 or RIPA buffer with protease inhibitors).
-
Equipment: Thermocycler, refrigerated centrifuge, western blot apparatus.
-
Antibodies: Primary antibody against NLRP3, HRP-conjugated secondary antibody.
Methodology:
-
Cell Treatment: Culture THP-1 cells to the desired density. Treat cells with the test compound at various concentrations or with vehicle control for 1-2 hours in culture media.
-
Harvesting: Collect cells by centrifugation, wash with ice-cold PBS to remove media, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 46°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen or at -80°C and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting:
-
Normalize the total protein loaded for each sample (e.g., 20-30 µg) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for NLRP3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis: Quantify the band intensity for NLRP3 at each temperature for both vehicle- and compound-treated samples. A positive target engagement is indicated by a higher amount of soluble NLRP3 protein at elevated temperatures in the compound-treated samples compared to the vehicle control, representing a thermal shift.
Protocol 2: NanoBRET™ Target Engagement Assay for NLRP3
This protocol is based on the principles of the Promega NanoBRET™ TE platform.[1][2]
Objective: To quantitatively measure the binding affinity of a test compound to NLRP3 in live cells.
Materials:
-
HEK293 cells.
-
Expression vector for human NLRP3 fused to NanoLuc® luciferase at the N-terminus.
-
Transfection reagent (e.g., FuGENE® HD).
-
NLRP3 NanoBRET™ Tracer and unlabeled control ligand.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of measuring BRET.
Methodology:
-
Transfection: 24 hours before the assay, transfect HEK293 cells with the NLRP3-NanoLuc® fusion vector.
-
Cell Plating: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into the white assay plates.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells, followed immediately by the addition of the NanoBRET™ Tracer at a fixed concentration. Include vehicle-only and unlabeled control ligand wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
BRET Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀.
Protocol 3: Downstream Functional Assays
Validating that direct target binding leads to functional inhibition is paramount. This can be achieved by measuring key downstream outputs of inflammasome activation.
A. Caspase-1 Activity Assay (using Caspase-Glo® 1 Inflammasome Assay) [6][9]
Objective: To measure the activity of caspase-1 released from cells or within cell lysates as an indicator of inflammasome activation.
Methodology:
-
Cell Seeding and Priming: Seed primary monocytes (e.g., PBMCs) or THP-1 cells in a white 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with serial dilutions of the test compound (e.g., MCC950) for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as nigericin (5-20 µM), and incubate for 1-2 hours.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in the well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 60-90 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence using a standard plate-reading luminometer.
-
Data Analysis: Plot luminescence against the log of inhibitor concentration to determine the IC₅₀.
B. IL-1β Release Assay (using Lumit™ IL-1β Immunoassay) [5][10]
Objective: To quantify the amount of mature IL-1β secreted from cells following inflammasome activation.
Methodology:
-
Cell Stimulation: Follow the same steps for cell seeding, priming, inhibitor treatment, and NLRP3 activation as described in the Caspase-1 assay (Protocol 3A). The assay can be performed directly on the cells in the culture plate.
-
Antibody Addition: Add the Lumit™ IL-1β antibody mixture (containing anti-IL-1β mAbs labeled with SmBiT and LgBiT) to each well.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection Reagent Addition: Add the Lumit™ Detection Reagent B (containing the substrate).
-
Luminescence Measurement: Wait 2-5 minutes for the signal to stabilize and then measure luminescence with a plate-reading luminometer.
-
Data Analysis: Generate a standard curve using the provided IL-1β standard. Use the standard curve to interpolate the concentration of IL-1β in the samples. Plot the IL-1β concentration against the log of inhibitor concentration to determine the IC₅₀.
References
- 1. Lumit® Human IL-1β Immunoassay Technical Manual [promega.com]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Lumit® IL-1β Human/Mouse Immunoassay [worldwide.promega.com]
- 6. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]
- 7. mdpi.com [mdpi.com]
- 8. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Comparative Analysis of NLRP3 Inhibitor Selectivity: A Cross-Reactivity Study with other NLR Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for inflammatory diseases, the selective inhibition of the NLRP3 inflammasome is a paramount objective. Non-specific inhibition of other NOD-like receptor (NLR) proteins can lead to unintended immunomodulatory effects and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of NLRP3 inhibitors with other key NLR family members, offering insights into their selectivity profiles. While specific data for a compound designated "Nlrp3-IN-32" is not publicly available, this guide utilizes data from well-characterized NLRP3 inhibitors to illustrate the principles and methodologies of cross-reactivity assessment.
Understanding the Importance of Selectivity
The NLR family consists of several intracellular sensors that play crucial roles in the innate immune system by forming inflammasomes.[1][2] These multiprotein complexes, upon activation by specific stimuli, trigger caspase-1 activation, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] While NLRP3 is a major driver of inflammation in numerous diseases, other NLRs like NLRP1 and NLRC4, as well as the DNA sensor AIM2, also form distinct inflammasomes.[1][2] Therefore, the development of highly selective NLRP3 inhibitors is critical to avoid interfering with the protective functions of other inflammasomes.
Comparative Selectivity of NLRP3 Inhibitors
The following table summarizes the inhibitory activity of several representative NLRP3 inhibitors against NLRP3 and their cross-reactivity with other NLR proteins. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the inflammasome activity by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Target Inflammasome | IC50 (µM) | Reference |
| MCC950 | NLRP3 | 0.0075 | [3] |
| NLRC4 | > 100 | [1] | |
| AIM2 | > 100 | [1] | |
| NLRP1 | No effect | [1] | |
| CY-09 | NLRP3 | Not specified, potent inhibitor | [4] |
| NLRC4 | No effect | [4] | |
| AIM2 | No effect | Not specified | |
| OLT1177 | NLRP3 | Potent inhibitor | [1] |
| NLRC4 | No effect | [1] | |
| AIM2 | No effect | [1] | |
| MS-II-124 | NLRP3 | 0.12 | [5] |
| NLRC4 | > 30 | [5] | |
| AIM2 | > 30 | [5] | |
| ADS032 | NLRP3 | Potent inhibitor | [2] |
| NLRP1 | Potent inhibitor (dual inhibitor) | [2] |
Signaling Pathways and Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the points of inhibition by selective small molecules.
References
- 1. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome [mdpi.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, contributing to the pathology of conditions such as inflammatory bowel disease, neurodegenerative disorders, and atherosclerosis. Consequently, the development of specific NLRP3 inhibitors is a highly active area of research. This guide provides a comparative review of the preclinical efficacy of the well-characterized NLRP3 inhibitor, MCC950, alongside other modulators of the NLRP3 signaling pathway, INF39 (a direct NLRP3 inhibitor) and Ac-YVAD-cmk (a caspase-1 inhibitor).
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of MCC950, INF39, and Ac-YVAD-cmk in various disease models.
Table 1: Inflammatory Bowel Disease (IBD) Model
| Disease Model | Inhibitor | Dose | Key Outcomes | Reference |
| DNBS-induced colitis (Rat) | MCC950 | 40 mg/kg, oral | - Significantly improved body weight gain- Increased colon length- Reduced colon weight to body weight ratio- Decreased Disease Activity Index and histopathological scores- Suppressed colonic IL-1β, IL-18, TNF-α, IL-6, and IL-17 | [1] |
| DNBS-induced colitis (Rat) | INF39 | 25 mg/kg, oral | - Attenuated body weight loss- Counteracted colonic shortening- More effectively counteracted the increase in colonic myeloperoxidase, TNF-α, and IL-1β compared to Ac-YVAD-cmk | |
| DNBS-induced colitis (Rat) | Ac-YVAD-cmk | 3 mg/kg, i.p. | - Attenuated body weight loss- Did not counteract colonic shortening- Less effective than INF39 in reducing colonic myeloperoxidase, TNF-α, and IL-1β |
Table 2: Neuroinflammation (Alzheimer's Disease Model)
| Disease Model | Inhibitor | Dose | Key Outcomes | Reference |
| APP/PS1 mice | MCC950 | 10 mg/kg, i.p. | - Reduced Aβ accumulation- Improved cognitive function- Inhibited inflammasome activation and microglial activation | [2] |
| STZ-induced AD-like model (Rat) | MCC950 | 50 mg/kg, i.p. | - Suppressed cognitive impairment and anxiety- Inhibited NLRP3-dependent neuroinflammation | [3] |
Table 3: Atherosclerosis Model
| Disease Model | Inhibitor | Dose | Key Outcomes | Reference |
| ApoE-/- mice on a Western-type diet | MCC950 | 10 mg/kg, 3x/week, i.p. | - Significantly reduced atherosclerotic lesion development (maximal stenosis, average plaque size, and plaque volume)- Reduced number of macrophages in the plaque- Reduced VCAM-1 and ICAM-1 mRNA expression | [4] |
| ApoE-/- mice on a high-fat diet | MCC950 | Not specified | - Alleviated atherosclerotic plaque formation- Reduced serum levels of TNF-α, IL-1β, IL-6, and IL-18 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inflammatory Bowel Disease (DNBS-induced Colitis)
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Disease Induction: Colitis is induced by a single intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 50% ethanol. Control animals receive the vehicle (50% ethanol) alone.[6]
-
Inhibitor Administration:
-
MCC950: Administered orally at a dose of 40 mg/kg for three weeks, starting at week seven in the Winnie mouse model of spontaneous colitis.[1]
-
INF39: Administered orally at 25 mg/kg for 6 days, starting on the same day as colitis induction.
-
Ac-YVAD-cmk: Administered intraperitoneally (i.p.) at 3 mg/kg for 6 days, starting on the same day as colitis induction.
-
-
Efficacy Assessment:
-
Clinical Parameters: Body weight, stool consistency, and presence of blood in feces are monitored to calculate a Disease Activity Index (DAI).
-
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. Macroscopic damage is scored.
-
Histological Analysis: Colonic tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
Biochemical Analysis: Levels of myeloperoxidase (MPO, an indicator of neutrophil infiltration) and pro-inflammatory cytokines (IL-1β, TNF-α) in colonic tissue homogenates are quantified using ELISA.
-
Neuroinflammation (APP/PS1 Mouse Model of Alzheimer's Disease)
-
Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.[7][8]
-
Inhibitor Administration: MCC950 is administered intraperitoneally (i.p.) at a dose of 10 mg/kg.[2]
-
Efficacy Assessment:
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.[8]
-
Histological and Immunohistochemical Analysis: Brain sections are analyzed for Aβ plaque load using specific antibodies (e.g., 6E10). Markers for microgliosis (Iba1) and astrogliosis (GFAP) are also assessed.
-
Biochemical Analysis: Levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates are quantified by ELISA. Markers of inflammasome activation, such as cleaved caspase-1 and IL-1β, are measured by Western blot or ELISA.
-
Atherosclerosis (ApoE-/- Mouse Model)
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing spontaneous hypercholesterolemia and atherosclerotic lesions.[9][10]
-
Disease Induction: Atherosclerosis is accelerated by feeding the mice a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 12-16 weeks).[9][10]
-
Inhibitor Administration: MCC950 is administered intraperitoneally (i.p.) at a dose of 10 mg/kg, three times a week for 4 weeks.[4]
-
Efficacy Assessment:
-
Lesion Analysis: The aorta and aortic root are dissected, sectioned, and stained (e.g., with Oil Red O for lipids or H&E) to quantify the atherosclerotic plaque area and composition.
-
Immunohistochemistry: Plaque sections are stained for macrophage content (e.g., using anti-Mac-2/galectin-3 antibodies) and adhesion molecules (VCAM-1, ICAM-1).
-
Biochemical Analysis: Serum levels of cholesterol, triglycerides, and inflammatory cytokines (e.g., IL-1β, TNF-α) are measured. Gene expression of inflammatory markers in the aorta can be assessed by qRT-PCR.
-
Mandatory Visualization
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Experimental Workflow for Preclinical Evaluation of NLRP3 Inhibitors
Caption: General experimental workflow for in vivo testing of NLRP3 inhibitors.
References
- 1. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCC950 reduces autophagy and improves cognitive function by inhibiting NLRP3-dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Inhibition by MCC950 Reduces Atherosclerotic Lesion Development in Apolipoprotein E-Deficient Mice-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychogenics.com [psychogenics.com]
- 9. Preclinical mouse models and methods for the discovery of the causes and treatments of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nlrp3-IN-32: A Guide for Laboratory Professionals
For immediate reference, treat Nlrp3-IN-32 as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. All procedures should be conducted in accordance with institutional and local regulations.
Researchers and laboratory personnel handling this compound, a potent and selective NLRP3 inflammasome inhibitor, must adhere to stringent disposal protocols to ensure personal safety and environmental compliance. Due to its biological activity, this compound and any materials contaminated with it require management as hazardous waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including weighing, dissolving, and adding to waste containers, should be performed within a certified chemical fume hood to prevent inhalation of any powders or aerosols.
In the event of a spill, it should be treated as a hazardous chemical spill. Clean up the spill immediately using absorbent materials. All materials used for spill cleanup must be disposed of as hazardous waste.[1][2]
Operational Plan for Waste Disposal
A systematic approach to waste management is crucial for safety and regulatory compliance. Laboratories should establish a designated Satellite Accumulation Area (SAA) for hazardous waste.[3] This area must be at or near the point of waste generation and clearly marked.
Waste Segregation and Container Management:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition, leak-proof, and made of a compatible material (e.g., a high-density polyethylene (HDPE) carboy for liquid waste or a labeled bag within a rigid container for solid waste).[1][4][5][6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6] Avoid using abbreviations. The label should also include the date when waste was first added.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, creating a more hazardous situation. As a general rule, segregate organic solvents, aqueous solutions, and solid waste into separate containers.[4][7]
-
Container Fullness: Do not overfill waste containers. A good practice is to fill them to no more than 75-80% of their capacity to prevent spills and allow for expansion.[5]
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[1][3][6] Using a funnel that is removed after each use is a common and recommended practice.
Step-by-Step Disposal Procedures
Solid Waste (e.g., unused compound, contaminated labware):
-
Collect all solid waste, such as contaminated pipette tips, microfuge tubes, and gloves, in a designated, lined container.
-
Ensure the container is properly labeled as "Hazardous Waste" with the chemical name.
-
Once the container is full or ready for disposal, seal it securely.
Liquid Waste (e.g., solutions containing this compound, rinsates):
-
Pour liquid waste into a designated, compatible, and properly labeled hazardous waste container.
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5][6]
-
After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but first, deface or remove the original label.[2] Always confirm this procedure with your institution's guidelines.
Disposal Request:
Once your waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3] Do not transport hazardous waste across the laboratory or to other rooms.[3]
Summary of this compound Information
| Property | Information |
| Chemical Name | This compound |
| Function | Potent and selective inhibitor of the NLRP3 inflammasome. |
| Mechanism of Action | Blocks the assembly and activation of the NLRP3 inflammasome. |
| Known Hazards | Biologically active compound. Specific toxicological properties are not widely documented, necessitating handling as hazardous. |
| Storage | Typically stored at -20°C as a powder. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
NLRP3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Nlrp3-IN-32
Essential Safety and Handling Guide for Nlrp3-IN-32
This guide is intended for researchers, scientists, and drug development professionals. It provides procedural guidance to minimize exposure and ensure a safe laboratory environment.
Standard Laboratory Practices
A foundational aspect of safely handling any chemical, including this compound, is the adherence to established standard laboratory practices. This begins with the designation of a Chemical Hygiene Officer responsible for developing and implementing a comprehensive Chemical Hygiene Plan.[1][5] All personnel must be trained on this plan before commencing any work.[1][5]
Key elements of standard practice include:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[1]
-
Inventory Management: Maintain a detailed and real-time inventory of all chemicals, including this compound, to track usage and ensure proper storage.[1][5]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, hazard warnings, and the date it was received or prepared.[5][6][7]
-
Documentation: Ensure that all relevant safety information, including this guide and any institutional protocols, is readily accessible to all personnel.[5]
Personal Protective Equipment (PPE)
Personal Protective Equipment is a critical last line of defense against chemical exposure.[8] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9][10] This should be supplemented with additional protection based on a thorough hazard assessment of the specific procedures being performed.[10]
Body Protection A laboratory coat is mandatory to protect skin and personal clothing from potential splashes and contamination.[8][11] For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended.
Eye and Face Protection At a minimum, safety glasses with side shields are required.[10] However, when there is a risk of splashes, chemical splash goggles should be worn as they provide a more complete seal around the eyes.[10][12] For tasks with a high potential for splashing, such as transferring large volumes of solutions, a face shield should be worn in addition to safety goggles.[10][12]
Hand Protection Disposable nitrile gloves are the standard for providing limited protection against incidental contact.[10] It is crucial to remove and replace gloves immediately after any known contact with a chemical and to wash hands thoroughly before putting on a new pair.[10] For prolonged handling or when working with higher concentrations, wearing two pairs of nitrile gloves (double-gloving) can provide additional protection.[10]
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the designated work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and materials, including the appropriate PPE.
-
Weighing: For weighing solid this compound, use a balance inside a chemical fume hood or a containment enclosure to prevent the inhalation of airborne particles.[3]
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
-
Experimental Use: Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan: Managing Chemical Waste
All waste contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals must be stored separately to prevent dangerous reactions.[13]
-
Container Management: Use appropriate, leak-proof containers for waste collection, with plastic being the preferred material.[14] Keep waste containers securely closed except when adding waste.[13][14]
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14] This area must be inspected weekly for any signs of leakage.[13]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (i.e., "this compound waste in [solvent]").[14]
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[14] Do not dispose of this compound down the drain or in the regular trash.[15]
Quantitative Data for Hazardous Waste Storage
The following table summarizes the maximum allowable quantities for hazardous waste stored in a Satellite Accumulation Area, as per typical regulatory guidelines.
| Waste Type | Maximum Liquid Volume | Maximum Solid Weight |
| General Hazardous Waste | 55 gallons | Not Applicable |
| Acutely Toxic Chemical Waste | 1 quart | 1 kilogram |
Data sourced from University of Pennsylvania EHRS guidelines.[14]
Visual Workflow for Safe Handling
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. escopharma.com [escopharma.com]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. youthfilter.com [youthfilter.com]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. westlab.com [westlab.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
